thymus peptide C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C80H144O8 |
|---|---|
Molecular Weight |
1234.0 g/mol |
IUPAC Name |
4-ethenyl-3,5-dimethylcyclohexan-1-ol;2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/8C10H18O/c1-7(2)9-4-8(3)5-10(11)6-9;1-7(2)10-6-9(11)5-4-8(10)3;1-7(2)9-6-8(3)4-5-10(9)11;1-7(2)9-5-4-8(3)6-10(9)11;1-7(2)9-5-4-6-10(11)8(9)3;1-7(2)10-8(3)5-4-6-9(10)11;1-7(2)9-6-4-5-8(3)10(9)11;1-4-10-7(2)5-9(11)6-8(10)3/h7*8-11H,1,4-6H2,2-3H3;4,7-11H,1,5-6H2,2-3H3 |
InChI Key |
UWADSUFAUYGJQM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Thymus peptide C mechanism of action in T-cell maturation
An In-depth Guide to the Mechanism of Thymus Peptide C in T-Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, clinically known as Thymosin alpha 1 (Tα1), is a 28-amino acid peptide originally isolated from the thymus gland, an essential organ for immune system development.[1][2][3] Recognized for its profound immunomodulatory properties, Tα1 plays a pivotal role in the control of inflammation, immunity, and tolerance.[1] It is used therapeutically as an immune response modifier to enhance or restore immune function in a variety of clinical contexts, including viral infections, immunodeficiencies, and malignancies.[1][4] The primary mechanism of Tα1 involves potentiating T-cell mediated immune responses by promoting the differentiation and maturation of T-cell progenitor cells.[1][5] This guide elucidates the core molecular mechanisms, signaling pathways, and experimental validation of Tα1's action, with a focus on its indirect but powerful influence on T-cell maturation through the activation of antigen-presenting cells.
Core Mechanism: An Indirect Action via Antigen-Presenting Cells
While Tα1 is integral to T-cell development, its mechanism is not a direct interaction with T-cell precursors. Instead, Tα1 exerts its primary influence on antigen-presenting cells (APCs), particularly dendritic cells (DCs), which are the most potent initiators of the adaptive immune response.[6][7][8] Tα1 primes these "sentinels" of the immune system, which in turn orchestrate the maturation and activation of T-cells.
The initial and most critical step in this process is the interaction of Tα1 with Toll-like receptors (TLRs) on the surface of DCs.[8] Tα1 functions as a TLR agonist, binding to and activating multiple TLRs. Specifically, it has been shown to be an agonist for TLR2 and TLR9 in both myeloid and plasmacytoid dendritic cells.[1][4][9][10] This interaction can also extend to other receptors like TLR3 and TLR4, triggering a cascade of intracellular signaling events that fundamentally alter the DC's function.[4][11]
Intracellular Signaling Pathways in Dendritic Cells
Upon binding to TLRs on DCs, Thymosin alpha 1 initiates a well-defined signaling cascade that leads to cellular activation. This process is predominantly mediated by the MyD88-dependent pathway, a central signaling hub for most TLRs.
Key Signaling Events:
-
TLR Engagement: Tα1 binds to TLRs (e.g., TLR2, TLR9) on the DC surface.
-
MyD88 Recruitment: The Toll-interleukin 1 receptor (TIR) domain of the activated TLR recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4][12][13]
-
Kinase Activation: MyD88 recruits and activates interleukin-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[4][5]
-
TRAF6-Mediated Signaling: The activated IRAK complex interacts with TNF receptor-associated factor 6 (TRAF6), a crucial E3 ubiquitin ligase.[4][5]
-
Activation of Downstream Pathways: TRAF6 activation bifurcates the signal to two critical pathways:
-
NF-κB Pathway: The signal leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and immune-response genes.[5][6][14][15]
-
MAPK Pathway: The TRAF6 complex also activates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of p38 MAPK.[5][6][14]
-
In addition to the MyD88 pathway, Tα1 can activate IRF7 (Interferon Regulatory Factor 7) via the TLR9/MyD88 pathway, promoting the production of Type I interferons (IFN-α).[12][13]
Functional Consequences of DC Activation
The activation of NF-κB and MAPK pathways culminates in a profound functional transformation of immature DCs into fully mature and potent APCs.
-
Upregulation of Surface Molecules: Tα1 treatment significantly increases the surface expression of molecules essential for T-cell activation. This includes Major Histocompatibility Complex (MHC) class I and class II molecules, which present antigens to CD8+ and CD4+ T-cells, respectively, and co-stimulatory molecules like CD40, CD80, and CD86.[6][11][14][16]
-
Enhanced Cytokine Production: Activated DCs secrete a variety of cytokines that shape the ensuing T-cell response, including IL-2, IL-12, IFN-α, and IFN-γ.[1][6] This cytokine milieu is particularly effective at promoting a Th1-type immune response, which is critical for anti-viral and anti-tumor immunity.
-
Increased T-Cell Stimulation: The combination of upregulated antigen presentation machinery and cytokine secretion dramatically enhances the capacity of Tα1-treated DCs to stimulate the proliferation of allogeneic T-cells.[6]
Quantitative Data on DC Surface Marker Upregulation
The following table summarizes representative quantitative data on the effect of Tα1 on the expression of key surface markers on mature dendritic cells (mDCs) as measured by Mean Fluorescence Intensity (MFI) in flow cytometry experiments.
| Surface Marker | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change (vs. mDC) | Reference |
| CD40 | mDC (control) | 89 | - | [6] |
| mDC + Tα1 | 121 | 1.36 | [6] | |
| CD80 | mDC (control) | 48 | - | [6] |
| mDC + Tα1 | 68 | 1.42 | [6] | |
| MHC Class I | mDC (control) | 165 | - | [6] |
| mDC + Tα1 | 215 | 1.30 | [6] | |
| MHC Class II | mDC (control) | 111 | - | [6] |
| mDC + Tα1 | 153 | 1.38 | [6] |
T-Cell Maturation: The Downstream Consequence
The maturation of T-cells is the ultimate outcome of the DC activation cascade initiated by Tα1. This occurs both centrally within the thymus and peripherally in secondary lymphoid organs.
-
Central T-Cell Development (Thymus): As a peptide hormone produced by the thymus, Tα1 directly contributes to thymopoiesis, the process of T-cell development.[16] It stimulates the differentiation of hematopoietic stem cell precursors into CD4+ and CD8+ T-cells and can protect developing thymocytes from apoptosis, ensuring a robust output of naive T-cells.[5][16]
-
Peripheral T-Cell Activation and Differentiation: In the periphery, the Tα1-matured DCs migrate from tissues to lymph nodes. Here, they present processed antigens to naive T-cells. The high levels of MHC and co-stimulatory molecules on the DC surface provide the strong signals required for T-cell activation, clonal expansion, and differentiation into effector T-cells (e.g., cytotoxic T-lymphocytes and T-helper cells).[17]
Key Experimental Protocols
The mechanisms described have been elucidated through a series of well-established immunological assays.
Dendritic Cell Differentiation and Maturation Assay
-
Objective: To generate DCs from monocytes and assess the effect of Tα1 on their maturation.
-
Methodology:
-
Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).[6][14]
-
Differentiation: Culture the purified monocytes for 5-7 days in media supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) to differentiate them into immature DCs (iDCs).[6][14]
-
Maturation/Treatment: Induce maturation of iDCs using an agent like TNF-α or LPS. Concurrently, treat a subset of these cells with Thymosin alpha 1.
-
Analysis: After an incubation period (e.g., 48 hours), harvest the cells for analysis by flow cytometry or functional assays.[6]
-
Flow Cytometry for Surface Marker Analysis
-
Objective: To quantify the expression of cell surface markers on DCs.
-
Methodology:
-
Harvest Cells: Collect control and Tα1-treated DCs.
-
Staining: Incubate the cells with fluorescently-conjugated monoclonal antibodies specific for surface markers of interest (e.g., FITC-anti-CD80, PE-anti-CD86, APC-anti-HLA-DR).
-
Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.[6][18]
-
Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker to determine changes in expression levels.
-
Mixed Lymphocyte Reaction (MLR) Assay
-
Objective: To assess the functional capacity of Tα1-treated DCs to stimulate T-cell proliferation.
-
Methodology:
-
Preparation: Prepare responder cells (allogeneic CD3+ T-cells) and stimulator cells (control or Tα1-treated mDCs, irradiated to prevent their own proliferation).
-
Co-culture: Culture the stimulator and responder cells together at various ratios for 3-5 days.[6]
-
Proliferation Measurement: Add a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) for the final 18 hours of culture. Proliferating T-cells will incorporate the tracer.
-
Analysis: Measure the incorporated radioactivity using a scintillation counter or the dilution of the dye by flow cytometry to quantify T-cell proliferation. An increased signal in the Tα1-treated DC co-culture indicates enhanced stimulatory capacity.[6]
-
Conclusion
The mechanism of action of this compound (Thymosin alpha 1) in T-cell maturation is a sophisticated, indirect process that highlights the interconnectedness of the innate and adaptive immune systems. By acting as a potent agonist for Toll-like receptors on dendritic cells, Tα1 triggers critical intracellular signaling pathways, including NF-κB and p38 MAPK. This leads to the comprehensive functional maturation of DCs, characterized by the upregulation of antigen presentation and co-stimulatory molecules and the secretion of key immunomodulatory cytokines. These fully activated DCs are then uniquely equipped to prime and drive the differentiation of naive T-cells into potent effector cells. This mechanism underscores the therapeutic value of Tα1 as an immunomodulatory agent capable of restoring and enhancing T-cell mediated immunity.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin - Wikipedia [en.wikipedia.org]
- 3. shrinepeptides.com [shrinepeptides.com]
- 4. mdpi.com [mdpi.com]
- 5. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymosin α1: burying secrets in the thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 9. corepeptides.com [corepeptides.com]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 14. Thymosin-alpha1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. The modulation of thymosin alpha 1 in the maturation, differentiation and function of murine bone marrow-derived dendritic cells in the absence or presence of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Characterization of Thymus Peptide C Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Thymus Peptide C" generally refers to a complex mixture of polypeptides derived from thymus gland extracts, rather than a single molecular entity. Historically, these extracts, notably Thymosin Fraction 5, have been recognized for their immunomodulatory properties. This guide provides an in-depth molecular characterization of the two most prominent and well-studied components within these extracts: Thymosin Alpha 1 (Tα1) and Thymosin Beta 4 (Tβ4). These peptides are at the forefront of research and drug development due to their distinct and significant biological activities.
This document serves as a technical resource, offering detailed information on the physicochemical properties, biological functions, and underlying signaling pathways of Tα1 and Tβ4. Furthermore, it provides comprehensive experimental protocols for their isolation, purification, and functional analysis to aid researchers in their scientific endeavors.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key quantitative data for Thymosin Alpha 1 and Thymosin Beta 4, facilitating a clear comparison of their characteristics.
Table 1: Physicochemical Properties
| Property | Thymosin Alpha 1 (Tα1) | Thymosin Beta 4 (Tβ4) |
| Amino Acid Residues | 28 | 43 |
| Molecular Weight (Da) | 3108.32[1][2][3] | 4963.55[4] |
| Molecular Formula | C₁₂₉H₂₁₅N₃₃O₅₅[2] | C₂₁₂H₃₅₀N₅₆O₇₈S[4] |
| Isoelectric Point (pI) | 4.0 - 4.3[1] | 5.1[5][6] |
| N-terminus | Acetylated Serine[1][3] | Acetylated Serine[5] |
| Structure | Heat stable, acidic molecule[1][7][8] | Water-soluble, G-actin sequestering protein[9] |
Table 2: Amino Acid Composition
| Amino Acid | Thymosin Alpha 1 (Tα1) | Thymosin Beta 4 (Tβ4) |
| Sequence | Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH[1][2] | Ac-Ser-Asp-Lys-Pro-Asp-Met-Ala-Glu-Ile-Glu-Lys-Phe-Asp-Lys-Ser-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-Pro-Leu-Pro-Ser-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-Gln-Ala-Gly-Glu-Ser-OH[4] |
Table 3: Biological Activity and Efficacy
| Biological Activity | Peptide | Assay | Effective Concentration |
| T-Cell Proliferation | Thymosin Alpha 1 | MTT Assay on murine splenic lymphocytes | 5 µg/mL shows significant proliferation[10] |
| Wound Healing | Thymosin Beta 4 | Keratinocyte Migration (Boyden Chamber) | Stimulation observed with as little as 10 pg[11] |
| Wound Healing | Thymosin Beta 4 | In vivo random-pattern skin flap in rats | 2 and 10 mg/kg/day intraperitoneally showed improved survival[12] |
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for the characterization of thymic peptides.
Signaling Pathways
Caption: Thymosin Alpha 1 signaling via Toll-like Receptors (TLRs).
Caption: Thymosin Beta 4 regulation of actin polymerization.
Experimental Workflow
References
- 1. US4079127A - Thymosin alpha 1 - Google Patents [patents.google.com]
- 2. prospecbio.com [prospecbio.com]
- 3. mdpi.com [mdpi.com]
- 4. prospecbio.com [prospecbio.com]
- 5. researchgate.net [researchgate.net]
- 6. wz.iz.edu.pl [wz.iz.edu.pl]
- 7. Thymosin alpha1: isolation and sequence analysis of an immunologically active thymic polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Thymosin beta 4 | 77591-33-4 [chemicalbook.com]
- 10. Construction, Expression, and Characterization of Thymosin Alpha 1 Tandem Repeats in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. archivesofmedicalscience.com [archivesofmedicalscience.com]
An In-depth Technical Guide to the Origin and Extraction of Bovine Thymus Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the origin, extraction, purification, and characterization of immunomodulatory peptides derived from bovine thymus. While the specific designation "bovine thymus peptide C" is not a standardized scientific term, this document synthesizes available data on various well-characterized bovine thymus peptide fractions, offering insights into their biochemical properties and biological activities.
Origin and Biological Significance
Bovine thymus peptides are a family of biologically active molecules derived from the thymus glands of young calves.[1][2] The thymus gland is a primary lymphoid organ essential for the maturation and differentiation of T-lymphocytes (T-cells), which are critical components of the adaptive immune system.[1] Thymic peptides act as hormonal agents that can substitute for the physiological functions of the thymus, particularly in modulating immune responses.[1][3]
The primary biological activities attributed to bovine thymus peptides include:
-
T-cell Maturation: They play a crucial role in the development of immunocompetent T-cells.[1]
-
Immunomodulation: These peptides can enhance or suppress immune responses, making them potential therapeutic agents for various immune-related disorders.
-
Stimulation of Hematopoiesis: Some thymic peptides have been shown to increase the production of granulocytes and erythrocytes by acting on the bone marrow.[1][3]
Extraction and Purification Workflow
The extraction and purification of bovine thymus peptides involve a multi-step process designed to isolate peptide fractions from the complex mixture of proteins, lipids, and other molecules present in the thymus tissue. The general workflow is depicted below.
Caption: Generalized workflow for the extraction and purification of bovine thymus peptides.
Quantitative Data Summary
The following tables summarize the physicochemical properties of different bovine thymus peptide preparations as reported in the literature.
Table 1: Molecular Weight Distribution of Bovine Thymus Peptide Preparations
| Preparation | Predominant Molecular Weight Range (kDa) | Key Bands Observed (kDa) |
| Preparation Pa | 3 - 25 | ~25 and ~15 |
| Preparation Pb | < 10 | Not specified |
| API TFX | < 10 | Not specified |
Source: Data synthesized from a study evaluating different thymic peptide formulations.
Table 2: Amino Acid Composition of Bovine Thymus Peptide Preparations (Key Residues)
| Preparation | High Content Amino Acids |
| Preparation Pa | Glutamic acid, Proline, Aspartic acid |
| Preparation Pb | Glutamic acid, Lysine, Proline |
| API TFX | Glutamic acid, Lysine, Proline |
Source: Data synthesized from a study evaluating different thymic peptide formulations.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the extraction, characterization, and functional analysis of bovine thymus peptides.
Protocol for Extraction of Bovine Thymus Peptides
This protocol is a composite representation based on common methods for peptide extraction from tissues.
-
Tissue Preparation:
-
Obtain fresh or frozen thymus glands from young calves.
-
Thaw the tissue if frozen and remove any connective tissue and fat.
-
Weigh the tissue and mince it into small pieces.
-
-
Homogenization:
-
Homogenize the minced tissue in a cold acidic solution (e.g., 0.1 M HCl or acetic acid) at a ratio of 1:3 (w/v).
-
Perform homogenization on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Initial Extraction and Clarification:
-
Stir the homogenate at 4°C for 2-4 hours to allow for peptide extraction.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the acid-soluble peptides.
-
-
Ultrafiltration:
-
Subject the supernatant to ultrafiltration using a series of membranes with different molecular weight cut-offs (e.g., 30 kDa, 10 kDa, and 1 kDa) to separate peptides based on their size.
-
-
Chromatographic Purification:
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., 0.1 M acetic acid).
-
Load the desired peptide fraction from ultrafiltration onto the column.
-
Elute the peptides with the same buffer and collect fractions.
-
Monitor the elution profile by measuring absorbance at 280 nm and 214 nm.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the fractions of interest from SEC and lyophilize.
-
Reconstitute the lyophilized powder in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in 0.1% trifluoroacetic acid.
-
Collect the peptide peaks and lyophilize to obtain the purified peptide.
-
-
Protocol for SDS-PAGE Analysis
-
Sample Preparation:
-
Dissolve the purified peptide in a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent (e.g., β-mercaptoethanol).
-
Heat the sample at 95-100°C for 5 minutes to denature the peptides.
-
-
Electrophoresis:
-
Load the denatured peptide sample and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with a suitable dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the peptide bands.
-
Destain the gel to reduce background and enhance band visibility.
-
Estimate the molecular weight of the peptide by comparing its migration distance to that of the molecular weight standards.
-
Protocol for Amino Acid Analysis
-
Acid Hydrolysis:
-
Place a known amount of the purified peptide in a hydrolysis tube.
-
Add 6 M HCl and seal the tube under vacuum.
-
Heat the sample at 110°C for 24 hours to hydrolyze the peptide bonds.
-
-
Derivatization:
-
Dry the hydrolyzed sample to remove the acid.
-
Derivatize the free amino acids with a reagent such as phenylisothiocyanate (PITC) to make them detectable by HPLC.
-
-
HPLC Analysis:
-
Inject the derivatized amino acid sample into an HPLC system equipped with a C18 column.
-
Separate the derivatized amino acids using a suitable gradient.
-
Detect the amino acids using a UV detector and quantify them by comparing their peak areas to those of known standards.
-
Signaling Pathways and Mechanism of Action
Bovine thymus peptides exert their immunomodulatory effects by influencing key signaling pathways involved in T-cell development and activation. While the precise mechanisms for all constituent peptides are not fully elucidated, the action of well-studied thymic peptides like thymosin α1 provides a model for their function.
Caption: Role of bovine thymus peptides in T-cell maturation within the thymus.
Bovine thymus peptides are believed to contribute to the complex process of T-cell maturation by promoting the differentiation of early thymocytes and influencing the selection processes that ensure a functional and self-tolerant T-cell repertoire.
A more detailed look at a potential signaling pathway initiated by a thymic peptide like thymosin α1 is illustrated below.
Caption: A potential signaling pathway for thymosin α1 in thymocytes.
This simplified diagram illustrates how a thymic peptide can initiate an intracellular signaling cascade, leading to changes in gene expression that ultimately promote the survival and proliferation of developing T-cells.
This technical guide provides a foundational understanding of bovine thymus peptides for research and development purposes. Further investigation into specific peptide components will be necessary to fully elucidate their individual mechanisms of action and therapeutic potential.
References
An In-depth Technical Guide to the Signaling Pathways of Thymic Peptides in the Immune Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thymus gland is a primary lymphoid organ essential for the maturation of T-lymphocytes, which are critical for orchestrating the adaptive immune response.[1][2] It produces a variety of peptides, often referred to collectively as thymic peptides or thymic hormones, that modulate immune function. While the term "Thymus Peptide C" is not commonly used in scientific literature to denote a single, specific molecule, it generally refers to hormonal agents derived from animal thymus glands, which contain a mixture of these immunologically active peptides.[3] This guide will provide a detailed overview of the core signaling pathways of the most well-characterized and significant of these peptides: Thymosin Alpha 1, Thymosin Beta 4, and Thymulin. Understanding these pathways is crucial for the development of novel immunomodulatory therapeutics.
Thymosin Alpha 1 (Tα1)
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide that acts as a potent modulator of the immune system, particularly in enhancing T-cell function and restoring immune balance.[4][5] It has been clinically used for treating various conditions, including viral infections, immunodeficiencies, and as an adjunct to cancer therapy and vaccines.[4][6]
Core Signaling Pathways
Tα1 primarily exerts its effects by interacting with Toll-like receptors (TLRs) on antigen-presenting cells (APCs) like dendritic cells (DCs).[4][7] This interaction initiates a cascade of intracellular events that lead to the activation of both innate and adaptive immunity.
-
TLR-MyD88 Dependent Pathway : Tα1 can bind to TLR9 and TLR2 on myeloid and plasmacytoid dendritic cells.[6][7] This engagement recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88).
-
Activation of IRAK and TRAF6 : MyD88 then activates IL-1 receptor-associated kinases (IRAKs), which in turn recruit and activate TNF receptor-associated factor 6 (TRAF6).[6]
-
Downstream Kinase Activation : TRAF6 acts as a crucial node, activating two major downstream pathways:
-
NF-κB Pathway : TRAF6 activates I-kappa B kinase (IKK), which phosphorylates the inhibitor of NF-κB (IκB). This leads to the release and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines and immune response genes.[6][7]
-
MAPK Pathway : TRAF6 also activates the mitogen-activated protein kinase (MAPK) cascade, including p38 MAPK and AP-1.[6][7]
-
-
Cytokine Production and Immune Cell Maturation : The activation of these transcription factors (NF-κB, AP-1) leads to the production of various cytokines, including IL-2, IL-6, IL-12, and IFN-γ.[4][6] This cytokine milieu promotes the maturation of T-cells (specifically CD4+ and CD8+ cells), enhances Natural Killer (NK) cell activity, and primes dendritic cells for a robust antifungal Th1 response.[4][6]
Visualization: Thymosin Alpha 1 Signaling
Caption: Thymosin Alpha 1 signaling cascade via TLR activation.
Quantitative Data: Effects of Tα1 on Immune Parameters
| Parameter | Effect | Cell Type | Model/System | Reference |
| IL-2 Production | Significant Increase | T-cells | Patients with Chronic HCV | [6] |
| Th2 Cytokines (IL-4, IL-10) | Decrease | T-cells | Patients with Chronic HCV | [6] |
| CD4+ T-cell Count | Increase | T-cells | HIV Patients | [4] |
| IL-1β and TNF-α | Decrease in serum levels | - | Acute Pancreatitis Model | [6] |
| IL-6, IL-10, IL-12 Expression | Induction | Dendritic Cells | In vitro | [6] |
Experimental Protocol: Assessing Tα1-induced Cytokine Production
Objective: To quantify the effect of Thymosin Alpha 1 on cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Stimulation: Treat cells with varying concentrations of Tα1 (e.g., 0.1, 1, 10, 100 ng/mL). Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide - LPS).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 humidified incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10) in the supernatants using a multiplex cytokine bead array assay or individual ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Calculate the mean cytokine concentrations for each treatment group. Use statistical analysis (e.g., ANOVA) to determine the significance of differences between the Tα1-treated groups and the negative control.
Thymosin Beta 4 (Tβ4)
Thymosin Beta 4 (Tβ4) is a highly conserved, 43-amino acid peptide that is the most abundant member of the β-thymosin family.[8] It is a key regulator of actin polymerization, a fundamental process in cell structure and motility.[9] Beyond this, Tβ4 exhibits significant anti-inflammatory, pro-angiogenic, and tissue repair functions.[8][9]
Core Signaling Pathways
Tβ4's diverse functions are mediated through its interaction with a variety of intracellular and potentially extracellular signaling pathways.
-
PI3K/Akt Pathway : Tβ4 can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[8][10] This pathway is crucial for promoting cell survival, proliferation, and migration. Activation of Akt can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), promoting angiogenesis.[8]
-
NF-κB and Toll-like Receptor Pathways : Tβ4 can attenuate inflammatory damage by downregulating the NF-κB and Toll-like receptor pathways, leading to a reduction in the release of pro-inflammatory cytokines like TNF-α.[8]
-
Wnt/β-catenin Pathway : Tβ4 has been shown to activate the Wnt/β-catenin signaling pathway.[8] This is achieved by increasing the mRNA levels of β-catenin and Lef-1, which are critical for processes like hair follicle generation and tissue regeneration.[8]
-
Notch Pathway : In endothelial cells, Tβ4 can induce angiogenesis by upregulating the expression of Notch1 and Notch4 in a dose- and time-dependent manner, accelerating the formation of vascular structures.[8]
Visualization: Thymosin Beta 4 Signaling Network
Caption: Multifaceted signaling pathways regulated by Thymosin Beta 4.
Quantitative Data: Effects of Tβ4 on Gene Expression
| Gene/Protein | Effect | Cell Type | Model/System | Reference |
| Notch1 and Notch4 | Increased expression | Human Umbilical Vein Endothelial Cells (HUVECs) | In vitro | [8] |
| β-catenin and Lef-1 | Elevated mRNA levels | Mouse skin | In vivo | [8] |
| Pro-inflammatory Cytokines | Reduced Production | - | In vivo/In vitro | [11] |
Experimental Protocol: Wound Healing Assay
Objective: To assess the effect of Tβ4 on cell migration, a key aspect of wound healing.
-
Cell Culture: Plate a confluent monolayer of human keratinocytes or fibroblasts in a 6-well plate.
-
Scratch Assay: Create a "wound" by scratching the monolayer with a sterile p200 pipette tip. Wash with PBS to remove dislodged cells.
-
Treatment: Add fresh medium containing different concentrations of Tβ4 (e.g., 1, 10, 100 ng/mL) or a vehicle control.
-
Live-Cell Imaging: Place the plate in an incubator equipped with a microscope and camera. Capture images of the scratch area at time 0 and at regular intervals (e.g., every 4 hours) for 24-48 hours.
-
Data Analysis: Measure the width of the scratch at each time point for all treatment groups. Calculate the percentage of wound closure over time. Compare the migration rate of Tβ4-treated cells to the control group using appropriate statistical tests.
Thymulin (Facteur Thymique Sérique)
Thymulin is a zinc-dependent nonapeptide hormone produced by thymic epithelial cells.[12][13] Its biological activity is strictly dependent on its binding to zinc.[13] Thymulin has significant immunomodulatory and anti-inflammatory effects and also plays a role in the neuroendocrine system.[14]
Core Signaling Pathways
Thymulin primarily functions by suppressing pro-inflammatory signaling cascades in immune cells, particularly in the context of inflammatory pain and lung diseases.[12][15]
-
Inhibition of p38 MAPK Pathway : Thymulin has been shown to reduce the phosphorylation of p38 MAPK.[12][13] The p38 MAPK pathway is a critical signaling route that is activated by inflammatory stimuli and leads to the production of pro-inflammatory cytokines.[15]
-
Inhibition of NF-κB Pathway : By suppressing upstream kinases like p38, Thymulin leads to the inhibition of the NF-κB signaling pathway.[13][15] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include TNF-α and IL-6.[12][13]
-
Modulation of Microglial Activation : In models of inflammatory pain, Thymulin attenuates inflammation by inhibiting the activation of spinal microglia, which are key cellular mediators of neuroinflammation.[12]
Visualization: Thymulin Anti-Inflammatory Pathway
Caption: Thymulin's inhibitory effect on inflammatory pathways.
Quantitative Data: Effects of Thymulin on Inflammatory Mediators
| Parameter | Effect | Model/System | Reference | | :--- | :--- | :--- | :--- | :--- | | TNF-α Production | Reduction | Rat model of inflammatory pain (CFA-induced) |[12] | | IL-6 Production | Reduction | Rat model of inflammatory pain (CFA-induced) |[12] | | p38 MAPK Phosphorylation | Reduction | Rat model of inflammatory pain (CFA-induced) |[12] | | Pro-inflammatory Cytokines | Broad inhibitory effect | Experimental models of lung disease |[15] |
Experimental Protocol: Western Blot for p38 MAPK Phosphorylation
Objective: To determine if Thymulin inhibits the phosphorylation of p38 MAPK in activated macrophages.
-
Cell Culture and Activation: Culture a macrophage cell line (e.g., RAW 264.7) to 80% confluency. Pre-treat the cells with various concentrations of zinc-activated Thymulin for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 15-30 minutes to induce p38 phosphorylation.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 (p-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for total p38 to ensure equal protein loading. Quantify band intensities using densitometry software. Calculate the ratio of p-p38 to total p38 to determine the effect of Thymulin treatment.
Conclusion
The family of thymic peptides, often collectively sourced in preparations referred to as "this compound," encompasses a range of molecules with distinct but complementary immunomodulatory functions. Thymosin Alpha 1 acts as a primary activator of T-cell and dendritic cell responses through TLR signaling, making it a powerful tool for enhancing immunity. Thymosin Beta 4 offers a multifaceted approach to tissue repair and inflammation control by engaging fundamental pathways like PI3K/Akt and Wnt. Thymulin provides a potent anti-inflammatory effect by specifically targeting and inhibiting the p38 MAPK and NF-κB signaling cascades.
For researchers and drug development professionals, a deep understanding of these specific pathways is paramount. It allows for the targeted application of these peptides—or their synthetic analogues—to either stimulate a deficient immune system or dampen an overactive inflammatory response. The detailed methodologies provided herein offer a framework for the continued investigation and preclinical validation of these promising therapeutic agents.
References
- 1. T cell - Wikipedia [en.wikipedia.org]
- 2. THE ROLE OF THE THYMUS IN THE IMMUNE RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polarispeptides.com [polarispeptides.com]
- 6. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corepeptides.com [corepeptides.com]
- 8. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepeptidereport.com [thepeptidereport.com]
- 10. mdpi.com [mdpi.com]
- 11. What are thymosin beta 4 agonists and how do they work? [synapse.patsnap.com]
- 12. Thymulin treatment attenuates inflammatory pain by modulating spinal cellular and molecular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. corepeptides.com [corepeptides.com]
- 14. transformyou.com [transformyou.com]
- 15. Immunomodulatory role of thymulin in lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Development of Thymic Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thymus gland, once considered a vestigial organ, is now recognized as a cornerstone of the immune system, primarily responsible for the maturation of T-lymphocytes. The discovery of hormonally active peptides derived from the thymus has paved the way for new therapeutic avenues in immunology and oncology. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanisms of action of key thymic peptides. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the scientific journey from the initial observation of thymus function to the clinical investigation of its constituent peptides. This document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols, and visualizes the complex signaling pathways involved. While the term "Thymus Peptide C" is not widely found in scientific literature and may refer to a specific proprietary preparation, this guide focuses on the well-characterized and extensively researched families of thymic peptides, such as thymosins, thymopoietins, and thymulin, which form the foundation of our understanding in this field.
Discovery and Historical Development
The journey to understanding the endocrine function of the thymus has been marked by several key milestones, transforming our perception of this vital organ.
Early Recognition of Thymus Function
For centuries, the function of the thymus gland remained an enigma. It wasn't until the 1960s that its crucial role in the immune system was established. A pivotal moment came in 1961 when Dr. Jacques Miller demonstrated that neonatal thymectomy in mice led to severe immunodeficiency, characterized by a depletion of lymphocytes and an inability to reject foreign tissue grafts. This seminal work established the thymus as the primary site for the development of a class of lymphocytes, which would later be named T-cells (thymus-derived cells).
The Dawn of Thymic Endocrinology: The Discovery of Thymosins
The concept that the thymus might exert its effects through a hormonal mechanism spurred a new wave of research. In the mid-1960s, Dr. Allan L. Goldstein , working in the laboratory of Dr. Abraham White , successfully isolated a biologically active extract from calf thymus that could restore some immune function in thymectomized mice. They named the active components "thymosins".[1] This led to the development of "Thymosin Fraction 5," a partially purified extract containing a mixture of small peptides with molecular weights ranging from 1,000 to 15,000 Da.[1]
Subsequent research focused on isolating and characterizing the individual peptides within Thymosin Fraction 5. In 1977, Goldstein's group isolated and sequenced Thymosin α1 , a 28-amino-acid peptide with potent immunomodulatory activity.[2] This was a significant breakthrough, as it provided a chemically defined molecule for further investigation and clinical development. Another key peptide isolated from Thymosin Fraction 5 was Thymosin β4 .
Parallel Discoveries: Thymopoietin and Thymulin
Contemporaneously, other research groups were also investigating the endocrine properties of the thymus. In the early 1970s, Dr. Gideon Goldstein isolated thymopoietin (initially called thymin), a 49-amino-acid polypeptide that was found to induce the differentiation of T-cell precursors. Further research led to the identification of a smaller, five-amino-acid fragment, thymopentin (B1683142) (TP-5) , which retained the biological activity of the parent molecule.
In Israel, Dr. Nathan Trainin and his colleagues isolated a substance they named Thymic Humoral Factor (THF) , which was also shown to be involved in T-cell maturation. Meanwhile, Dr. Jean-François Bach 's group in France discovered a nonapeptide they called "Facteur Thymique Sérique" (FTS), later named thymulin , which required zinc for its biological activity.
"this compound" in Context
The term "this compound" is not prevalent in the peer-reviewed scientific literature. It is likely a proprietary name for a specific preparation of thymus extract, described as a hormonal agent derived from the thymus glands of young calves.[1] Its purported mechanism of action aligns with the known functions of other thymic peptides, namely the stimulation of T-cell maturation from bone marrow precursors.[1] Without specific publications on "this compound," this guide will focus on the broader, well-documented families of thymic peptides.
Quantitative Data from Clinical Investigations
Numerous clinical trials have been conducted to evaluate the therapeutic potential of various thymic peptide preparations in a range of diseases, primarily in oncology and infectious diseases. The following tables summarize key quantitative data from some of these studies.
Table 1: Clinical Trials of Purified Thymus Extracts (Thymosin Fraction 5 and Thymostimulin) in Cancer
| Study (Year) | Cancer Type | N | Intervention | Control | Key Quantitative Outcomes |
| Multiple Trials (Pooled Analysis)[2] | Various Cancers | 2736 | Purified Thymus Extract (pTE) + Chemo/Radiotherapy | Placebo/No additional treatment | Overall Survival (OS): RR 1.00 (95% CI 0.79 to 1.25)Disease-Free Survival (DFS): RR 0.97 (95% CI 0.82 to 1.16)Tumor Response (TR): RR 1.07 (95% CI 0.92 to 1.25)Severe Infectious Complications: RR 0.54 (95% CI 0.38 to 0.78) |
| Macchiarini et al. (1991)[3] | Small Cell Lung Cancer | 26 | Thymostimulin (1 mg/kg) + Chemotherapy | Chemotherapy alone | Complete Response Rate: Improved in the thymostimulin group (p-value not specified)Survival: Significantly improved in the thymostimulin group (p-value not specified)Myelosuppression, fever, and infections: Significantly less severe in the thymostimulin group |
| Dillman et al. (1987)[4] | Colon Cancer (n=12), Non-small-cell lung cancer (n=10), Hypernephroma (n=5) | 27 | Thymosin Fraction 5 (120 mg/m²) or Thymosin α1 (1.2 mg/m²) | N/A (Phase II) | No tumor responses observed. No sustained immune enhancement. |
Table 2: Clinical Trials of Synthetic Thymic Peptides (Thymosin α1 and Thymopentin)
| Study (Year) | Condition | N | Intervention | Control | Key Quantitative Outcomes |
| Multiple Trials (Pooled Analysis)[2] | Metastatic Melanoma | - | Thymosin α1 + Chemotherapy | Chemotherapy alone | Overall Survival (OS): Pooled RR 1.21 (95% CI 0.94 to 1.56)Disease-Free Survival (DFS): Pooled RR 3.37 (95% CI 0.66 to 17.30) |
| Silvestris et al. (1989)[5] | HIV-induced Lymphadenopathy | 29 | Thymopentin | N/A (pre- vs. post-treatment) | Significant increases in circulating T4 cells. Reduction of PWM-induced immunoglobulin suppression. |
| Anonymous (2025)[6] | End-stage renal disease with maintenance hemodialysis | 112 | Thymopentin | Standard Treatment | Post-intervention CD3+, CD4+, and CD4+/CD8+ levels: Higher than control groupPost-intervention CD8+ levels: Lower than control groupPost-intervention IL-6, IL-8, TNF-α, and hs-CRP levels: Lower than control group and pre-treatment levels |
| Garaci et al. (2020)[7] | Non-Small Cell Lung Cancer | - | Thymosin α1 + Low-dose Interferon-α + Chemotherapy | Chemotherapy alone | Response Rates: 33% vs. 10%Time to Progression (TTP): Significantly longer in the intervention group (p=0.0059) |
Experimental Protocols
The following sections provide an overview of the methodologies for the isolation and functional analysis of thymic peptides, based on published literature.
Protocol for the Isolation of Thymosin Fraction 5
This protocol is a generalized representation based on the methods developed by Goldstein and his colleagues.
-
Tissue Preparation: Fresh or frozen calf thymus tissue is homogenized in a saline solution.
-
Acetone (B3395972) Precipitation: The homogenate is subjected to acetone precipitation to remove lipids and other non-protein components.
-
Heat Denaturation and pH Adjustment: The resulting precipitate is resuspended, heated, and the pH is adjusted to precipitate unwanted proteins.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: The supernatant is subjected to sequential ammonium sulfate precipitation to enrich for the desired peptide fraction.
-
Ultrafiltration: The active fraction is then subjected to ultrafiltration using membranes with specific molecular weight cut-offs to concentrate the peptides within the 1-15 kDa range.
-
Lyophilization: The final product, Thymosin Fraction 5, is lyophilized for storage and subsequent analysis.
Protocol for High-Performance Liquid Chromatography (HPLC) Purification of Thymosin α1
-
Starting Material: Thymosin Fraction 5 is used as the starting material.
-
Ion-Exchange Chromatography: The Fraction 5 is first separated by ion-exchange chromatography on a CM-cellulose or DEAE-cellulose column.
-
Gel Filtration Chromatography: The fractions containing Thymosin α1 activity are then further purified by gel filtration chromatography on a Sephadex G-75 column.
-
Reversed-Phase HPLC: The final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a gradient of acetonitrile (B52724) in trifluoroacetic acid.
-
Purity Assessment: The purity of the isolated Thymosin α1 is assessed by analytical RP-HPLC and amino acid analysis.
Protocol for T-Cell Differentiation Assay (E-rosette Assay)
This is a classic in vitro assay to assess the ability of thymic peptides to induce the maturation of T-cell precursors.
-
Cell Source: Bone marrow cells or peripheral blood lymphocytes from immunodeficient mice or humans are used as a source of T-cell precursors.
-
Incubation with Thymic Peptides: The cells are incubated in a culture medium with varying concentrations of the thymic peptide preparation (e.g., Thymosin Fraction 5, Thymosin α1) for a specified period (e.g., 2-24 hours).
-
E-rosette Formation: Following incubation, the cells are washed and mixed with sheep red blood cells (SRBCs). The mixture is centrifuged at a low speed and incubated at 4°C to allow for the formation of rosettes (T-cells with surface receptors that bind to SRBCs).
-
Quantification: The percentage of rosette-forming cells (E-rosettes) is determined by light microscopy. An increase in the percentage of E-rosettes in the peptide-treated group compared to the control group indicates the induction of T-cell differentiation.
Signaling Pathways and Mechanisms of Action
Thymic peptides exert their immunomodulatory effects by influencing a variety of cellular signaling pathways, primarily those involved in T-cell development, activation, and cytokine production.
T-Cell Maturation and Differentiation
Thymic peptides play a crucial role in the maturation of T-cell progenitors that migrate from the bone marrow to the thymus. This process involves a series of differentiation steps, marked by changes in the expression of cell surface markers such as CD3, CD4, and CD8.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thymic peptides for treatment of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of thymostimulin on chemotherapy-induced toxicity and long-term survival in small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II trial of thymosin fraction 5 and thymosin alpha 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunologic effects of long-term thymopentin treatment in patients with HIV-induced lymphadenopathy syndrome [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of thymopentin on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Effects of Thymosin Alpha 1 on Lymphocyte Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymosin Alpha 1 (Tα1), a 28-amino acid peptide originally isolated from the thymus gland, is a potent immunomodulator with a significant role in T-cell maturation and function.[1][2][3] This technical guide provides an in-depth overview of the in vitro effects of Tα1 on lymphocyte proliferation. It summarizes key quantitative data, details experimental protocols for assessing its activity, and illustrates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.
Quantitative Effects of Thymosin Alpha 1 on Lymphocyte Proliferation
Thymosin Alpha 1 has been shown to directly influence the proliferation of various lymphocyte subsets. The following tables summarize the dose-dependent effects of Tα1 on different immune cell populations as reported in in vitro studies.
Table 1: Effect of Thymosin Alpha 1 on T-Lymphocyte Proliferation
| Lymphocyte Subset | Concentration | Proliferation Effect | Reference |
| Activated CD4+ T Cells | 3 µM | 140% increase | [4] |
| Resting CD4+ T Cells | 30 nM, 300 nM, 3 µM | No significant effect | [4] |
| Resting & Activated CD8+ T Cells | 30 nM, 300 nM, 3 µM | No significant effect | [4] |
| Total T Cells (CD3+) | 7-day treatment (in vivo) | Significant increase from 422.5/μL to 614.0/μL | [5][6] |
| CD4+ T Cells | 7-day treatment (in vivo) | Significant increase from 244.5/μL to 284.5/μL | [5][6] |
| CD8+ T Cells | 7-day treatment (in vivo) | Significant increase from 159.0/μL to 222.5/μL | [5][6] |
| Murine Splenic Lymphocytes (with ConA) | 5 µg/mL (Tα1 tandem repeat) | Significant proliferation | [7] |
| Murine Splenic Lymphocytes (with ConA) | 40 µg/mL (synthetic Tα1) | Significant proliferation | [7] |
Table 2: Effect of Thymosin Alpha 1 on Other Lymphocyte Subsets
| Lymphocyte Subset | Concentration | Proliferation Effect | Reference |
| B Cells | 3 µM | 113% increase | [4] |
| Natural Killer (NK) Cells | 3 µM | 179% increase | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro effects of Thymosin Alpha 1 on lymphocyte proliferation.
Lymphocyte Isolation and Culture
Objective: To isolate peripheral blood mononuclear cells (PBMCs) from whole blood for subsequent in vitro assays.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^6 cells/mL for culture.
Lymphocyte Proliferation Assays
Objective: To measure cell proliferation based on the metabolic activity of viable cells.
Materials:
-
Isolated PBMCs
-
Thymosin Alpha 1 (various concentrations)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
Protocol:
-
Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI-1640 medium per well in a 96-well plate.
-
Add 100 µL of medium containing various concentrations of Thymosin Alpha 1 to the respective wells. Include a positive control (mitogen alone) and a negative control (medium alone).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the stimulation index (SI) as the ratio of the absorbance of treated cells to the absorbance of untreated control cells.
Objective: To track lymphocyte proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Isolated PBMCs
-
Thymosin Alpha 1 (various concentrations)
-
CFSE staining solution
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Resuspend 1 x 10^7 PBMCs in 1 mL of PBS.
-
Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled cells in complete medium and seed in a 24-well plate at 1 x 10^6 cells/mL.
-
Add Thymosin Alpha 1 at desired concentrations.
-
Incubate for 3-5 days at 37°C and 5% CO2.
-
Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells that have undergone division based on the sequential halving of CFSE fluorescence intensity.
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of Thymosin Alpha 1 on lymphocytes are mediated through specific signaling pathways. The following diagrams illustrate these pathways and the general workflow for in vitro proliferation assays.
Caption: Tα1 signaling in lymphocytes.
Caption: Lymphocyte proliferation assay workflow.
Mechanism of Action
Thymosin Alpha 1 enhances lymphocyte proliferation primarily by modulating key signaling pathways involved in immune activation.[8] It has been shown to interact with Toll-like receptors (TLRs), such as TLR2 and TLR9, on immune cells.[9] This interaction triggers the recruitment of the adaptor protein MyD88, leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8] Activation of these pathways results in the translocation of transcription factors to the nucleus, initiating the expression of genes involved in cytokine production, cell survival, and proliferation.[8]
Furthermore, Tα1 can stimulate the production of various cytokines, such as Interleukin-2 (IL-2), which is a potent T-cell growth factor.[1] By promoting a Th1-biased immune response, Tα1 indirectly supports the proliferation and activation of cytotoxic T lymphocytes and NK cells.[2]
Conclusion
Thymosin Alpha 1 demonstrates significant in vitro effects on lymphocyte proliferation, particularly on activated T cells, B cells, and NK cells. Its mechanism of action involves the activation of key immune signaling pathways, leading to enhanced cell division and cytokine production. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the immunomodulatory properties of Thymosin Alpha 1 and its potential therapeutic applications. Further research is warranted to fully elucidate the nuanced effects of Tα1 on different lymphocyte subsets and to explore its synergistic potential with other immunomodulatory agents.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin α1 and Its Role in Viral Infectious Diseases: The Mechanism and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin α1 Elevates Lymphocyte Counts and Improves Immunoradiotherapy Outcomes in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Construction, Expression, and Characterization of Thymosin Alpha 1 Tandem Repeats in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corepeptides.com [corepeptides.com]
Thymus Peptide C and its Role in Cytokine Regulation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thymus gland is a primary lymphoid organ essential for the maturation and differentiation of T-lymphocytes, which are critical components of the adaptive immune system. It produces a variety of peptides, collectively known as thymic peptides, that exert immunomodulatory effects. The term "Thymus Peptide C" (TPC) is not consistently defined in scientific literature as a single, specific molecular entity. It is often used to describe a hormonal agent derived from calf thymus glands, intended to substitute the physiological functions of the thymus. Due to this ambiguity and the lack of specific data on a singular "this compound," this technical guide will focus on two of the most well-characterized and researched thymic peptides: Thymosin Alpha-1 (Tα1) and Thymulin . These peptides have a significant body of research detailing their mechanisms of action, particularly their roles in the intricate regulation of cytokine networks. This guide will provide an in-depth overview of the current understanding of how Tα1 and Thymulin modulate cytokine expression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Thymosin Alpha-1 (Tα1) and Cytokine Regulation
Thymosin Alpha-1 is a 28-amino acid peptide that acts as a potent modulator of the immune system. It enhances T-cell function, promotes the maturation of T-cells, and stimulates the production of various cytokines. Tα1's ability to influence the cytokine profile makes it a subject of interest for therapeutic applications in a range of conditions, from infectious diseases to cancer.
Mechanism of Action
Tα1 primarily exerts its effects by interacting with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells (APCs) such as dendritic cells and macrophages. This interaction triggers downstream signaling cascades that lead to the activation of transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which in turn regulate the expression of a wide array of cytokine genes.
Quantitative Data on Tα1-Mediated Cytokine Regulation
The following table summarizes the quantitative effects of Tα1 on the production of key cytokines from various in vitro and in vivo studies.
| Cytokine | Cell Type/Model | Tα1 Concentration/Dose | Effect on Cytokine Level | Reference |
| IL-2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | 100 ng/mL | Significant increase in production | [1] |
| Human PBMCs from Hepatitis B patients | 100 ng/mL (in combination with IFN-α) | Significant increase in production | [2] | |
| IFN-γ | Human PBMCs | 100 ng/mL | Increased production | [1] |
| Murine splenocytes | Not specified | Upregulation | [3] | |
| TNF-α | Human PBMCs from COVID-19 patients | 50 µg/mL (ex vivo) | Mitigated expression | [4] |
| IL-1β | Murine models | Not specified | Negative effect (decreased) | |
| IL-4 | Human PBMCs | 100 ng/mL | Decrease in production | |
| IL-6 | Human CD8+ T cells (with LPS) | 50 µg/mL | Modulation of expression | |
| IL-10 | Human PBMCs | 100 ng/mL | Decrease in production | |
| Human PBMCs from Hepatitis B patients | 100 ng/mL | Reversed IFN-α-induced increase |
Signaling Pathway of Thymosin Alpha-1 in Cytokine Regulation
Caption: Tα1 signaling via TLRs activates NF-κB and MAPK pathways.
Thymulin and Cytokine Regulation
Thymulin, a nonapeptide hormone produced by thymic epithelial cells, requires zinc for its biological activity. It plays a crucial role in T-cell differentiation and has demonstrated significant anti-inflammatory and immunomodulatory properties.
Mechanism of Action
Thymulin's anti-inflammatory effects are largely mediated through the downregulation of pro-inflammatory signaling pathways, most notably the NF-κB pathway. By inhibiting the activation and nuclear translocation of NF-κB, Thymulin can suppress the expression of a range of pro-inflammatory cytokines.
Quantitative Data on Thymulin-Mediated Cytokine Regulation
The following table summarizes the quantitative effects of Thymulin on the production of key cytokines from various in vivo studies.
| Cytokine | Model | Thymulin Dose | Effect on Cytokine Level | Reference |
| IL-1β | LPS-induced inflammation in mice | 15 µ g/100 g body weight | Prevention of accumulation in plasma | |
| IL-2 | LPS-induced inflammation in mice | 15 µ g/100 g body weight | Prevention of accumulation in plasma | |
| IL-6 | Experimental Autoimmune Encephalomyelitis (EAE) in mice | 15 µ g/100 g body weight | Reduction in "early phase" response | |
| IFN-γ | EAE in mice | 15 µ g/100 g body weight | Reduction in "early phase" response | |
| TNF-α | LPS-induced inflammation in mice | 15 µ g/100 g body weight | Prevention of accumulation in plasma | |
| EAE in mice | 15 µ g/100 g body weight | Reduction in "delayed phase" response | ||
| IL-17 | EAE in mice | 15 µ g/100 g body weight | Reduction in "delayed phase" response |
Signaling Pathway of Thymulin in Cytokine Regulation
Caption: Thymulin inhibits the NF-κB pathway, reducing pro-inflammatory cytokines.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with Tα1 for Cytokine Analysis
This protocol outlines the procedure for stimulating human peripheral blood mononuclear cells (PBMCs) with Tα1 to measure its effect on cytokine production.
1. Materials:
-
Ficoll-Paque density gradient medium
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human whole blood
-
Thymosin Alpha-1 (Tα1), synthetic
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10)
2. PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count.
3. Cell Culture and Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a stock solution of Tα1 in sterile water or PBS.
-
Add Tα1 to the wells to achieve the desired final concentration (e.g., 100 ng/mL). Include a vehicle control (no Tα1).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
4. Cytokine Measurement by ELISA:
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the cell culture supernatants.
-
Perform ELISA for the target cytokines according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of Tα1 on cytokine production in PBMCs.
Conclusion
While the term "this compound" lacks a precise scientific definition, the well-characterized thymic peptides, Thymosin Alpha-1 and Thymulin, offer significant insights into the immunomodulatory functions of the thymus, particularly in the regulation of cytokine networks. Tα1 generally promotes a Th1-type immune response by upregulating cytokines such as IL-2 and IFN-γ, primarily through TLR-mediated activation of NF-κB and MAPK pathways. In contrast, Thymulin exhibits potent anti-inflammatory effects by inhibiting the NF-κB pathway and consequently reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of these and other thymic peptides in modulating the immune response for the treatment of a variety of diseases. Further research into the nuanced interactions of these peptides with the cytokine network will continue to uncover new avenues for therapeutic intervention.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thymus gland is a primary lymphoid organ essential for the maturation and differentiation of T-lymphocytes, a key component of the adaptive immune system. This process is mediated by a variety of thymic peptides and hormones. These peptides are generally categorized into alpha, beta, and gamma fractions based on their isoelectric points (pI). This guide focuses on the "C fraction," which corresponds to the gamma (γ) fraction, a group of peptides with isoelectric points greater than 7.0. A significant member of this family is the Thymic Humoral Factor gamma 2 (THF-gamma 2), an immunoregulatory octapeptide. This document provides a comprehensive overview of the primary amino acid sequence, isolation, and characterization of this and other potential peptides within the active thymus peptide C fraction.
Quantitative Data of this compound Fraction Components
The primary characterized component of the this compound (gamma) fraction is Thymic Humoral Factor gamma 2 (THF-gamma 2). The quantitative data for this peptide is summarized in the table below. Further research is required to identify and characterize other potential active peptides within this fraction.
| Peptide Name | Abbreviation | Number of Amino Acids | Molecular Weight (Da) | Isoelectric Point (pI) | Primary Amino Acid Sequence |
| Thymic Humoral Factor gamma 2 | THF-gamma 2 | 8 | ~918 | > 7.0 | Leu-Glu-Asp-Gly-Pro-Lys-Phe-Leu[1] |
Experimental Protocols
I. Isolation and Purification of this compound Fraction (THF-gamma 2)
The isolation of THF-gamma 2 from calf thymus involves a multi-step purification process designed to separate it from other thymic peptides and proteins.[1]
A. Preparation of Low-Molecular-Weight Thymus Extract
-
Homogenization: Fresh or frozen calf thymus tissue is homogenized in a saline solution.
-
Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris, resulting in a crude extract.
-
Ultrafiltration: The crude extract is subjected to ultrafiltration to separate molecules based on size, retaining the low-molecular-weight fraction containing peptides like THF-gamma 2.
B. Chromatographic Purification
A series of chromatographic steps are employed to achieve high purity of THF-gamma 2.[1]
-
Gel Filtration Chromatography:
-
Column: Sephadex G-10 or similar gel filtration medium.
-
Mobile Phase: Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0).
-
Procedure: The low-molecular-weight extract is loaded onto the column. Peptides are separated based on size. Fractions are collected and assayed for biological activity (e.g., T-cell proliferation assay).
-
-
Ion-Exchange Chromatography:
-
Column: A weak anion exchange column such as DEAE-cellulose.
-
Equilibration Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.5).
-
Elution: A linear salt gradient (e.g., 0 to 0.5 M NaCl in equilibration buffer) is used to elute bound peptides. Fractions containing THF-gamma 2, being a basic peptide, will elute at a specific salt concentration. Active fractions are pooled.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 reversed-phase column (e.g., µBondapak C18).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from mobile phase A to mobile phase B is used to separate peptides based on hydrophobicity. For example, a gradient of 0-60% B over 60 minutes.
-
Detection: Elution is monitored by UV absorbance at 214 nm.
-
Final Purification: The fraction corresponding to THF-gamma 2 is collected, lyophilized, and stored for further analysis.
-
II. Primary Amino Acid Sequence Determination
The primary amino acid sequence of the purified peptide is determined using established methods such as Edman degradation and mass spectrometry.
A. Edman Degradation
This classical method allows for the stepwise determination of the amino acid sequence from the N-terminus of the peptide.
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid).
-
Conversion: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.
-
Cycle Repetition: The shortened peptide undergoes another cycle of Edman degradation to identify the next amino acid in the sequence.
B. Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides a rapid and sensitive method for peptide sequencing.
-
Ionization: The purified peptide is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
First Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ion is determined.
-
Fragmentation (Collision-Induced Dissociation - CID): The peptide ion is selected and fragmented by collision with an inert gas. This breaks the peptide bonds at predictable locations, generating a series of fragment ions.
-
Second Mass Analysis (MS2): The m/z of the fragment ions is determined.
-
Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS2 spectrum.
Signaling Pathways and Biological Activity
Thymic humoral factor gamma 2 (THF-gamma 2) plays a significant role in immunomodulation, primarily by enhancing T-lymphocyte activity. Its biological effects include the augmentation of lymphocyte proliferation and the production of Interleukin-2 (IL-2), a key cytokine for T-cell growth and differentiation.
dot
Caption: Simplified signaling pathway of THF-gamma 2 in T-cells.
Experimental Workflow Diagram
The overall workflow for the isolation, purification, and characterization of active this compound fractions is depicted below.
dot
Caption: Workflow for this compound fraction analysis.
Conclusion
This technical guide provides a foundational understanding of the active this compound fraction, with a specific focus on Thymic Humoral Factor gamma 2. The detailed experimental protocols for isolation and sequencing, along with the elucidated signaling pathways, offer valuable insights for researchers and professionals in the fields of immunology and drug development. Further investigation into the C fraction of thymic peptides may reveal additional active components with therapeutic potential.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Thymus Peptide C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available information on Thymus peptide C. It is critical to note that detailed, peer-reviewed pharmacokinetic and pharmacodynamic data for this specific peptide are not extensively available in the public domain. The information herein is compiled from commercial suppliers and extrapolated from research on similar thymic peptides. The experimental protocols provided are representative methodologies for assessing peptides of this class.
Core Compound Identification
This compound is a synthetic peptide identified by the following characteristics:
-
Amino Acid Sequence: Ala-Gly-Lys-Lys-Asp-Gly-Ala-Leu-Pro-Gly-Val-Gly (AGKKDGALPGVG)
-
CAS Number: 316791-23-8
It is described as a hormonal agent, analogous to peptides derived from calf thymus glands, intended to substitute or supplement the physiological functions of the thymus, primarily related to immune modulation.[1][2][3]
Pharmacodynamics: Mechanism of Action
Based on available information, this compound is purported to exert its effects through the modulation of the immune system.[1] The primary mechanism centers on the regulation of T-cell (T-lymphocyte) development and function.
T-Cell Maturation and Function
The thymus gland is the primary site for the maturation of T-cells, which are critical for cell-mediated immunity. Thymic peptides are understood to play a crucial role in this process. This compound is suggested to mimic this function by recruiting immature hematopoietic cells from the bone marrow and stimulating their differentiation and maturation into fully functional T-cells within the lymphatic system.[1] This process is essential for establishing a robust and responsive immune system.
A simplified representation of the T-cell maturation pathway within the thymus, influenced by thymic peptides, is outlined below. Progenitor cells from the bone marrow, known as thymocytes, undergo a series of selection processes to become mature CD4+ (helper) or CD8+ (cytotoxic) T-cells.
References
Receptor Binding Affinity of Thymic Peptides on Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymic peptides are a family of biologically active molecules originally isolated from the thymus gland, a primary lymphoid organ essential for the maturation of T lymphocytes. These peptides, including Prothymosin alpha (ProTα), Thymosin alpha 1 (Tα1), and Thymosin beta 4 (Tβ4), are potent immunomodulators that influence a wide spectrum of immune responses. Their therapeutic potential in various pathologies, including immunodeficiencies, cancers, and infectious diseases, has been a subject of intense research. A critical aspect of their mechanism of action is their binding to specific receptors on the surface of immune cells, which initiates intracellular signaling cascades that modulate cellular function.
This technical guide provides an in-depth overview of the receptor binding affinity of key thymic peptides on various immune cells. It summarizes available quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development. While the term "Thymus peptide C" is not widely defined in peer-reviewed literature, with a CAS number corresponding to a specific peptide sequence primarily listed by commercial suppliers, this guide will focus on the well-characterized thymic peptides for which robust scientific data are available.
Quantitative Receptor Binding Data
The affinity of a thymic peptide for its receptor is a key determinant of its biological activity. This interaction is typically quantified by the dissociation constant (Kd), which represents the concentration of the peptide at which half of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The following tables summarize the available quantitative data for the binding of Prothymosin alpha and Thymosin alpha 1 to their receptors on immune cells.
Prothymosin alpha (ProTα) Binding Affinity
ProTα has been shown to interact with specific binding sites on lymphocytes and to signal through Toll-like receptor 4 (TLR4) on innate immune cells.
| Ligand | Receptor/Cell Type | Immune Cell Type | Kd (Dissociation Constant) | Bmax (Maximal Binding Capacity) / Sites per Cell | Reference |
| [¹²⁵I]ProTα | High-affinity site | PHA-activated human lymphoblasts | 44-75 pM | 4,228-9,143 | [1] |
| [¹²⁵I]ProTα | Low-affinity site | PHA-activated human lymphoblasts | 1.7-2.9 nM | 20,534-35,044 | [1] |
| [¹²⁵I]ProTα | Single site | YT cells (Natural Killer cell line) | 265-435 pM | 8,318-27,237 | [1] |
| ProTα C-terminal peptide | TLR4/MD-2 complex | N/A (in vitro) | 273.36 nM | Not Reported | [2] |
Thymosin alpha 1 (Tα1) Binding Affinity
Tα1 is known to interact with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on various immune cells, including dendritic cells and myeloid cells.
| Ligand | Receptor | Immune Cell Type | Kd (Dissociation Constant) | Bmax (Maximal Binding Capacity) | Reference |
| Tα1 | Toll-like receptor 2 (TLR2) | N/A (in vitro) | 35.4 µmol/L | Not Reported | [3] |
Experimental Protocols
The determination of receptor binding affinity requires specific and sensitive experimental techniques. Below are detailed methodologies for key experiments cited in the context of thymic peptide-receptor interactions.
Radioligand Binding Assay for Prothymosin alpha
This protocol is based on the methodology used to determine the binding of radio-iodinated ProTα to lymphocytes.
Objective: To quantify the binding affinity (Kd) and the number of binding sites (Bmax) of ProTα on immune cells.
Materials:
-
[¹²⁵I]-labeled Prothymosin alpha ([¹²⁵I]ProTα)
-
Unlabeled Prothymosin alpha
-
Immune cell suspension (e.g., PHA-activated lymphoblasts)
-
Binding buffer (e.g., RPMI-1640 with 1% BSA)
-
Washing buffer (e.g., ice-cold PBS)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Cell Preparation: Isolate and prepare a single-cell suspension of the target immune cells. For lymphoblasts, stimulation with phytohemagglutinin (PHA) is required.
-
Saturation Binding:
-
In a series of tubes, add a fixed number of cells (e.g., 1 x 10⁶ cells/tube).
-
Add increasing concentrations of [¹²⁵I]ProTα to the tubes.
-
For determining non-specific binding, add a parallel set of tubes with the same increasing concentrations of [¹²⁵I]ProTα plus a large excess of unlabeled ProTα (e.g., 1000-fold higher concentration).
-
Incubate the tubes at a specified temperature (e.g., room temperature) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the cells with bound [¹²⁵I]ProTα from the unbound ligand in the solution.
-
Wash the filters with ice-cold washing buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [¹²⁵I]ProTα.
-
Plot the specific binding versus the concentration of [¹²⁵I]ProTα.
-
Analyze the data using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.
-
Experimental Workflow for Radioligand Binding Assay:
References
Methodological & Application
Application Notes and Protocols for Thymus Peptide C in In Vivo Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymus peptides are a class of biological response modifiers derived from the thymus gland, a vital organ for the development and maturation of T-lymphocytes. These peptides have demonstrated immunomodulatory properties, making them a subject of interest in cancer immunotherapy. Thymus peptide C, a purified extract from calf thymus, is believed to exert its anti-tumor effects by enhancing the host's immune response, particularly T-cell function. These application notes provide a detailed overview and protocols for the use of thymus peptide preparations in preclinical in vivo cancer models, based on available research.
Mechanism of Action
Thymus peptides, including purified extracts, are understood to modulate the immune system through several mechanisms. While the precise signaling pathways for "this compound" are not extensively detailed in publicly available literature, the general mechanisms attributed to thymus extracts include:
-
T-Cell Maturation and Activation: Thymus peptides can promote the differentiation and maturation of T-lymphocyte precursors into functional helper (CD4+) and cytotoxic (CD8+) T-cells.[1]
-
Enhancement of Immune Effector Functions: They can augment the activity of natural killer (NK) cells and lymphokine-activated killer (LAK) cells, which are crucial for direct tumor cell lysis.
-
Cytokine Modulation: Thymus peptides can influence the balance of cytokines, often leading to an environment that favors an anti-tumor immune response.
-
Direct Effects on Tumor Cells: Some studies suggest that thymus peptides may have direct anti-proliferative and pro-apoptotic effects on cancer cells.
Below is a diagram illustrating the hypothesized mechanism of action for thymus peptides in cancer immunotherapy.
Experimental Protocols for In Vivo Cancer Models
The following protocols are based on a study utilizing "Thymax," a gross thymic extract, in a murine cancer model. This can serve as a representative methodology for investigating purified thymus extracts like this compound.
Experimental Workflow
Materials and Methods
-
Animal Model:
-
Strain: BALB/c mice
-
Sex: Male
-
Age: 5 weeks old
-
Housing: Specific pathogen-free (SPF) conditions.
-
-
Tumor Model:
-
Cell Line: Ehrlich ascites carcinoma (EAC) cells.
-
Tumor Induction: 2.5 x 10^6 viable EAC cells in 0.2 ml saline are injected intramuscularly into the right thigh of each mouse to establish a solid tumor.
-
-
Thymus Peptide Preparation and Administration:
-
Preparation: A gross thymic extract, "Thymax," is used. For a similar study with this compound, it should be reconstituted in a suitable vehicle (e.g., sterile saline).
-
Dosage: 5.45 mg/kg body weight.
-
Route of Administration: Oral gavage.
-
Treatment Schedule: Administered 6 times per week. Treatment can be initiated either before (pre-inoculation) or after (post-inoculation) tumor cell injection to evaluate prophylactic and therapeutic effects, respectively.
-
-
Outcome Assessment:
-
Tumor Growth: Tumor volume should be measured regularly (e.g., every 3 days) using calipers. The formula: Tumor Volume = 0.5 x (length x width^2) can be used.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections can be stained for markers of proliferation (Ki-67, PCNA, Cyclin D1) and cell cycle inhibition (p21, p27).
-
Cell Cycle Analysis: Tumor cells can be isolated and analyzed by flow cytometry after propidium (B1200493) iodide staining to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assays: TUNEL staining of tumor sections can be performed to detect apoptotic cells.
-
Data Presentation
The following tables summarize the quantitative data from the representative study on "Thymax."
Table 1: Effect of Thymax on Tumor Incidence and Volume
| Treatment Group | Tumor Incidence Reduction | Tumor Volume Suppression (Pre-inoculation) | Tumor Volume Suppression (Post-inoculation) |
| Thymax (5.45 mg/kg) | 38.9% | 90.5% | 55.0% |
Data adapted from a study on Thymax in an Ehrlich ascites carcinoma model.
Table 2: Effect of Thymax on Cell Proliferation and Cell Cycle Markers
| Marker | Effect of Thymax Treatment |
| Ki-67 | Decreased Expression |
| PCNA | Decreased Expression |
| Cyclin D1 | Decreased Expression |
| p21 | Increased Expression |
| p27 | Increased Expression |
Data adapted from a study on Thymax in an Ehrlich ascites carcinoma model.
Table 3: Effect of Thymax on Cell Cycle Distribution
| Cell Cycle Phase | Effect of Thymax Treatment |
| G0/G1 | Arrest |
Data adapted from a study on Thymax in an Ehrlich ascites carcinoma model.
The provided protocols and data, based on a study of a gross thymic extract, offer a framework for designing and executing in vivo studies to evaluate the anti-cancer efficacy of this compound. These studies suggest that thymus extracts can inhibit tumor growth by arresting the cell cycle and inducing apoptosis. Further research is warranted to elucidate the specific molecular mechanisms of this compound and to optimize its therapeutic potential in cancer immunotherapy.
References
Application Notes and Protocols for the HPLC Analysis of Thymus Peptide C
These application notes provide a comprehensive guide for the analysis of Thymus Peptide C, with a primary focus on Thymosin Alpha 1 as a representative and well-characterized component. The methodologies detailed are designed for researchers, scientists, and drug development professionals requiring accurate quantification and purity assessment of thymus-derived peptides using High-Performance Liquid Chromatography (HPLC).
Introduction
Thymus peptides, such as Thymosin Alpha 1, are a class of immunomodulatory polypeptides with significant therapeutic interest.[1][2] Accurate and reliable analytical methods are crucial for their characterization, quantification in biological matrices, and for quality control during drug development and manufacturing.[3][4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the analysis of these peptides due to its high resolution, sensitivity, and reproducibility.[5][6]
This document outlines a detailed protocol for the determination of this compound using RP-HPLC, including instrument conditions, sample preparation, and method validation considerations.
Experimental Protocols
Materials and Reagents
-
This compound (or Thymosin Alpha 1) reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
0.22 µm syringe filters
Instrumentation
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
A C18 reversed-phase column (e.g., Waters Xterra C18, 5 µm, 3.9 mm x 150 mm) is a suitable choice.[5]
Chromatographic Conditions
A typical RP-HPLC method for the analysis of this compound is summarized in the table below.
| Parameter | Condition |
| Column | Waters Xterra C18, 5 µm, 3.9 mm x 150 mm[5] |
| Mobile Phase A | 0.05% Trifluoroacetic acid (TFA) in Water[5] |
| Mobile Phase B | 0.05% Trifluoroacetic acid (TFA) in Acetonitrile[5] |
| Gradient | 0-30 min: 0-60% B; 30-35 min: 60-100% B[5] |
| Flow Rate | 0.5 mL/min[5] |
| Detection Wavelength | 215 nm[5] |
| Column Temperature | 40°C[7] |
| Injection Volume | 10 µL[7] |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in Mobile Phase A to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of calibration standards. A suggested linearity range is 5.76 to 13.44 µg/mL.[5]
Sample Preparation:
-
For drug substance or drug product samples, dissolve the material in Mobile Phase A to achieve a concentration within the calibration range.
-
For biological samples such as serum, a solid-phase extraction (SPE) is recommended to remove interfering substances.[8][9]
-
Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.[7]
Method Validation
A robust HPLC method is essential for accurate and reliable results.[7] The analytical method should be validated according to ICH guidelines, with the following parameters being assessed:[4][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r) of >0.999 is desirable.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data for a typical HPLC analysis of this compound is summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 5.76 | (Example Value) |
| 7.68 | (Example Value) |
| 9.60 | (Example Value) |
| 11.52 | (Example Value) |
| 13.44 | (Example Value) |
| Correlation Coefficient (r) | 0.9997 [5] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of HPLC separation.
References
- 1. shodex.com [shodex.com]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 4. Analytical Development & Validation | AmbioPharm [ambiopharm.com]
- 5. RP-HPLC Determination of Recombination Thymosin Alpha 1(Tα1): Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of thymosin alpha1 in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of thymosin α1 in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Thymus Peptides in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of thymus peptides as an adjunct to conventional chemotherapy represents a promising strategy to mitigate treatment-induced immunosuppression and potentially enhance anti-tumor efficacy. The rationale lies in the immunomodulatory properties of these peptides, which can help restore and bolster the patient's immune system, a critical component in fighting cancer that is often compromised by cytotoxic drugs.[1][2][3] Thymus-derived pharmaceuticals are broadly categorized into two groups: purified thymus extracts (pTE) from animal sources, such as Thymostimulin and Thymus Peptide C, and synthetic thymic peptides (sTP), with Thymosin α1 being the most extensively studied.[3]
This document provides detailed application notes, experimental protocols, and quantitative data summaries from preclinical and clinical research on the combined use of thymus peptides and chemotherapy. "this compound" is a purified extract from calf thymus, and its properties and applications are analogous to other pTEs discussed herein.[4] These notes are intended to serve as a comprehensive resource for designing and executing research in this area.
Mechanism of Action: Immune Restoration and Modulation
Chemotherapy can lead to a significant drop in lymphocyte counts, weakening the body's ability to fight both the cancer and opportunistic infections. Thymus peptides work to counteract this by promoting the development, maturation, and activation of T-lymphocytes, which are central to the anti-tumor immune response.
A key signaling pathway involves the interaction of thymus peptides, such as Thymosin α1, with Toll-like receptors (TLRs) on the surface of immune cells, particularly dendritic cells. This interaction activates downstream signaling cascades, including the MyD88 pathway, leading to the production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). These cytokines, in turn, stimulate the proliferation and activity of CD4+ helper T-cells, CD8+ cytotoxic T-lymphocytes (CTLs), and Natural Killer (NK) cells, all of which can recognize and eliminate tumor cells.
References
Application Notes and Protocols: Thymus Peptide C in Autoimmune Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymus Peptide C (TPC) is a purified polypeptide fraction derived from calf thymus tissue. It is part of a family of thymic peptides that play a crucial role in the maturation, differentiation, and function of T-lymphocytes, which are central to cell-mediated immunity.[1][2] Due to their immunomodulatory properties, thymic peptides are being investigated for their therapeutic potential in various conditions characterized by immune dysregulation, including autoimmune diseases.[3][4] In autoimmune diseases, the immune system mistakenly attacks the body's own tissues. TPC is hypothesized to restore immune balance by enhancing T-cell regulation and modulating cytokine production.[5]
These application notes provide a comprehensive overview of the use of this compound and related well-characterized thymic preparations (such as Thymomodulin, Thymulin, and Thymosin Alpha 1, which are often used as research proxies for TPC) in preclinical animal models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.
Mechanism of Action
Thymic peptides, including TPC, exert their immunomodulatory effects through a complex mechanism that is not yet fully elucidated. However, research suggests that a key pathway involves the regulation of T-cell function and the modulation of inflammatory signaling cascades. A central signaling pathway implicated in the inflammatory process of autoimmune diseases is the Nuclear Factor-kappa B (NF-κB) pathway. Thymic peptides have been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
The proposed mechanism involves the peptide's interaction with receptors on immune cells, leading to downstream signaling events that interfere with the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active p65/p50 NF-κB dimer to the nucleus, thus inhibiting the transcription of target genes encoding for inflammatory mediators like TNF-α, IL-6, and IL-1β.
Application in Autoimmune Disease Research Models
Rheumatoid Arthritis (RA) - Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in rodents is the most widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.
Quantitative Data Summary
| Parameter | Animal Model | Treatment Protocol | Results | Reference |
| Paw Swelling | Sprague-Dawley Rats | Thymulin administered intraperitoneally from day of first immunization. | Significant reduction in hind paw swelling compared to control rats. | |
| Anti-Type II Collagen Antibody Levels | Sprague-Dawley Rats | Thymulin administered intraperitoneally from day of first immunization. | Reduced serum levels of anti-type II collagen antibodies. | |
| Histopathology | Sprague-Dawley Rats | Thymulin administered intraperitoneally from day of first immunization. | Inhibition of granulation tissue and new bone formation in affected joints. | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Wistar Rats | Thymoquinone (a compound found in Thymus vulgaris) administered orally. | Significant reduction in serum levels of TNF-α, IL-1β, and IL-6. | |
| Anti-inflammatory Cytokine (IL-10) | Wistar Rats | Thymoquinone administered orally. | Significant increase in serum IL-10 levels. |
Experimental Protocol: TPC Treatment in a Rat CIA Model
Methodology:
-
Animals: Male DBA/1 mice or Wistar rats, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site distant from the primary injection.
-
-
TPC Administration:
-
Dissolve TPC in sterile phosphate-buffered saline (PBS).
-
Administer TPC intraperitoneally (i.p.) at a suggested dose of 15 µ g/100g of body weight, every other day, starting from Day 0.
-
The control group should receive an equivalent volume of PBS.
-
-
Monitoring and Evaluation:
-
Clinical Assessment: From Day 21, monitor the animals daily for signs of arthritis. Score the severity of arthritis in each paw on a scale of 0-4.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals.
-
Serological Analysis: Collect blood at the end of the study to measure serum levels of anti-type II collagen antibodies and cytokines (TNF-α, IL-6, IL-10) by ELISA.
-
Histopathology: At the end of the study, sacrifice the animals, dissect the joints, and perform histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for human multiple sclerosis. It is an inflammatory demyelinating disease of the central nervous system (CNS).
Quantitative Data Summary
| Parameter | Animal Model | Treatment Protocol | Results | Reference |
| Clinical Score | NZW Mice | Thymulin or Thymopentin (15 µ g/100g body weight, i.p., every other day for 30 days) | Significantly reduced disease severity compared to untreated EAE mice. | |
| Pro-inflammatory Cytokines (IFN-γ, IL-6, IL-17, TNF-α) | NZW Mice | Thymulin (15 µ g/100g body weight, i.p., every other day for 30 days) | Reduced levels of IFN-γ, IL-6, IL-17, and TNF-α in the blood. | |
| NF-κB Signaling | NZW Mice | Thymulin or Thymopentin (15 µ g/100g body weight, i.p., every other day for 30 days) | Significantly reduced phosphorylation of the NF-κB signaling protein IKK in splenic lymphocytes. | |
| Clinical Score | C57BL/6 Mice | TnP peptide (a synthetic peptide with immunomodulatory properties) (3 mg/kg, s.c., daily for 10 days) | Ameliorated clinical manifestations, decreasing the mean maximal clinical score by 30%. | |
| Regulatory T and B cells | C57BL/6 Mice | TnP peptide (3 mg/kg, s.c., daily for 10 days) | Increased percentage of activated CD19+CD1d+CD5+ B regulatory cells (Bregs) and CD4+CD25+FOXP3+ T regulatory cells (Tregs) in the spleen and CNS. |
Experimental Protocol: TPC Treatment in a Mouse EAE Model
Methodology:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE:
-
Immunization (Day 0): Emulsify 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration: Inject 200 ng of pertussis toxin intraperitoneally on Day 0 and Day 2 post-immunization.
-
-
TPC Administration:
-
Dissolve TPC in sterile PBS.
-
For a prophylactic approach, administer TPC (e.g., 15 µ g/100g body weight, i.p., every other day) starting from Day 0.
-
For a therapeutic approach, begin TPC administration upon the first signs of clinical symptoms.
-
The control group receives an equivalent volume of PBS.
-
-
Monitoring and Evaluation:
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5.
-
CNS Histopathology: At the end of the study, perfuse the animals and collect the brain and spinal cord for histological analysis to assess inflammation and demyelination.
-
Immunological Analysis: Isolate mononuclear cells from the CNS and spleen to analyze T-cell populations (Th1, Th17, Tregs) by flow cytometry and cytokine production by ELISA or ELISpot.
-
Systemic Lupus Erythematosus (SLE) - Pristane-Induced Lupus Model
Pristane (B154290), a naturally occurring hydrocarbon oil, can induce a lupus-like syndrome in non-autoimmune prone mice, characterized by the production of autoantibodies and the development of immune complex-mediated glomerulonephritis.
Quantitative Data Summary
| Parameter | Animal Model | Treatment Protocol | Results | Reference |
| Anti-dsDNA and Anti-Sm Antibodies | BALB/c Mice | (Inferred) TPC administered intraperitoneally. | Expected to reduce serum levels of anti-dsDNA and anti-Sm antibodies. | |
| Proteinuria | BALB/c Mice | (Inferred) TPC administered intraperitoneally. | Expected to reduce the severity of proteinuria. | |
| Glomerulonephritis | BALB/c Mice | (Inferred) TPC administered intraperitoneally. | Expected to ameliorate the histopathological signs of glomerulonephritis. | |
| Pro-inflammatory Cytokines (IL-6, IFN-α) | BALB/c Mice | (Inferred) TPC administered intraperitoneally. | Expected to decrease serum levels of IL-6 and IFN-α. |
Experimental Protocol: TPC Treatment in a Pristane-Induced Lupus Model
Methodology:
-
Animals: Female BALB/c mice, 8-10 weeks old.
-
Induction of Lupus:
-
Administer a single intraperitoneal injection of 0.5 mL of pristane.
-
-
TPC Administration:
-
Dissolve TPC in sterile PBS.
-
Begin treatment 8 weeks after pristane injection. Administer TPC (e.g., 15 µ g/100g body weight, i.p., every other day).
-
The control group should receive an equivalent volume of PBS.
-
-
Monitoring and Evaluation:
-
Autoantibody Levels: Collect blood monthly to measure serum levels of anti-dsDNA and anti-Sm antibodies by ELISA.
-
Renal Function: Monitor for the development of nephritis by measuring proteinuria at regular intervals.
-
Histopathology: At the end of the study (e.g., 6 months), sacrifice the animals and perform histological analysis of the kidneys to assess glomerulonephritis.
-
Immunological Analysis: Analyze T-cell populations in the spleen by flow cytometry to assess the immunomodulatory effects of TPC.
-
Conclusion
This compound and related thymic preparations have demonstrated significant therapeutic potential in preclinical models of autoimmune diseases. Their ability to modulate T-cell function, suppress pro-inflammatory cytokine production, and interfere with key inflammatory signaling pathways like NF-κB, suggests that they could be valuable tools in the development of new treatments for rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the efficacy and mechanisms of action of this compound in the context of autoimmune disease.
References
- 1. Peptide Series: Is Thymosin Alpha-1 good for autoimmune conditions? [drdanwool.com]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 5. livvnatural.com [livvnatural.com]
Application Note: Flow Cytometry Analysis of T-Cell Populations After Thymic Peptide Treatment
Introduction
Thymic peptides, such as Thymosin Alpha-1 (Tα1), are potent immunomodulators that play a crucial role in the maturation, differentiation, and function of T-cells.[1][2][3] Tα1, a 28-amino acid peptide originally isolated from the thymus gland, enhances T-cell mediated immune responses, making it a subject of significant interest in immunotherapy, oncology, and infectious disease research.[1][2] Flow cytometry is an indispensable technology for dissecting the complex effects of such peptides on the immune system.[4][5][6] It allows for the high-throughput, multi-parameter analysis of individual cells in a heterogeneous population, enabling precise identification and quantification of T-cell subsets, including T-helper (CD4+), cytotoxic T-lymphocytes (CD8+), and regulatory T-cells (Tregs).[4]
This document provides detailed protocols for the analysis of T-cell populations following treatment with thymic peptides, using Tα1 as a primary example. It is intended for researchers, scientists, and drug development professionals engaged in immunological studies.
Principle of the Method
Thymosin Alpha-1 exerts its effects by interacting with immune cells, such as dendritic cells, to stimulate T-cell development and function.[1][7] It is known to potentiate T-cell maturation into CD4+ and CD8+ T-cells and can influence the frequency and function of various subpopulations.[2] For instance, studies have shown that Tα1 can increase the percentage of CD4+CD25+Foxp3+ regulatory T-cells (Tregs) and induce the proliferation of activated CD4+ T-cells.[8][9]
The analytical approach involves:
-
Isolation of Immune Cells: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood samples.
-
In Vitro Treatment: The isolated PBMCs are treated with the thymic peptide of interest.
-
Immunofluorescent Staining: Cells are stained with a cocktail of fluorochrome-conjugated antibodies targeting specific cell surface (e.g., CD3, CD4, CD8) and intracellular (e.g., Foxp3) markers to identify T-cell subsets.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the proportions of different T-cell populations.
Data Summary: Effects of Thymosin Alpha-1 on T-Cell Subsets
The following tables summarize quantitative data from published studies on the effects of Thymosin Alpha-1 on human T-cell populations.
Table 1: Effect of Tα1 on Regulatory T-Cell (Treg) Populations in PBMCs
| Cell Source | Treatment | Mean Percentage of CD4+CD25+Foxp3+ Tregs (%) | Fold Change |
| Healthy Donors | PBS (Control) | 1.45 ± 0.638% | - |
| Tα1 (50 µg/mL) | 2.22 ± 0.401% | ~1.53x | |
| Gastric Cancer Patients | PBS (Control) | 1.68 ± 0.697% | - |
| Tα1 (50 µg/mL) | 2.19 ± 0.795% | ~1.30x | |
| Data adapted from a study on the effects of Tα1 on T-cell subpopulations in vitro.[8] |
Table 2: Proliferative Effect of Tα1 on Activated Immune Cell Subsets
| Cell Subset (from Healthy Donors) | Treatment | Proliferation Rate (%) |
| Activated CD4+ T-Cells | Tα1 (3 µM) | 140% |
| Activated B-Cells | Tα1 (3 µM) | 113% |
| Activated NK Cells | Tα1 (3 µM) | 179% |
| Data represents the statistically significant proliferative effect of Tα1 after 48 hours. No significant effect was observed for resting or activated CD8+ T-cells in this study.[9] |
Visualized Pathways and Workflows
Signaling Pathway
Thymosin Alpha-1 is understood to interact with Toll-like receptors (TLRs) on antigen-presenting cells (APCs), such as dendritic cells. This interaction triggers downstream signaling cascades, like the NF-κB pathway, leading to cytokine production and enhanced T-cell maturation and activation.[2][7][10]
Caption: Tα1 signaling via Toll-like receptors on APCs to activate T-cells.
Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below.
Caption: Workflow for T-cell analysis after thymic peptide treatment.
Detailed Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[11][12][13]
Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™) with a density of 1.077 g/mL.[11]
-
Phosphate-Buffered Saline (PBS) or RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge.
Procedure:
-
Ensure all reagents and samples are at room temperature (15-25°C).[14]
-
Dilute the whole blood sample 1:1 with PBS or culture medium in a 50 mL conical tube.[13]
-
Add 15 mL of density gradient medium to a new 50 mL conical tube.
-
Carefully and slowly layer the diluted blood on top of the density gradient medium, taking care not to mix the two layers.[11][13]
-
Centrifuge the tubes at 800-1000 x g for 20-30 minutes at room temperature with the centrifuge brake turned OFF.[11][13]
-
After centrifugation, four distinct layers will be visible: plasma (top), a cloudy band of PBMCs (the "buffy coat"), the clear density gradient medium, and red blood cells/granulocytes at the bottom.
-
Carefully insert a pipette through the plasma layer and aspirate the buffy coat layer containing the PBMCs. Transfer to a new 50 mL conical tube.[13]
-
Wash the harvested cells by adding PBS or culture medium to bring the volume to 45-50 mL.
-
Centrifuge at 300-400 x g for 10 minutes at room temperature. Discard the supernatant.[13]
-
Resuspend the cell pellet in a small volume of wash buffer and perform a second wash step.
-
After the final wash, resuspend the PBMC pellet in an appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS) for subsequent experiments.
-
Count the cells and assess viability (e.g., using Trypan Blue exclusion).
Protocol 2: Immunofluorescent Staining of T-Cell Subsets
This protocol outlines the surface and intracellular staining of T-cell markers for flow cytometry.
Materials:
-
Isolated PBMCs (1-2 x 10^6 cells per sample).
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS).
-
Fluorochrome-conjugated antibodies (e.g., Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25).
-
Fixation/Permeabilization Buffer Kit (required for intracellular targets like Foxp3).
-
Intracellular staining antibody (e.g., Anti-Foxp3).
-
Flow cytometry tubes or 96-well plates.
Procedure:
-
Cell Preparation: Aliquot 1-2 x 10^6 PBMCs into flow cytometry tubes.
-
Surface Staining:
-
Wash cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Prepare an antibody cocktail containing the surface marker antibodies (e.g., anti-CD3, CD4, CD8, CD25) at pre-titrated optimal concentrations.
-
Resuspend the cell pellet in 50-100 µL of the antibody cocktail.
-
Incubate for 20-30 minutes at 4°C in the dark.[15]
-
Wash the cells by adding 2 mL of staining buffer, centrifuge, and discard the supernatant.
-
-
Intracellular Staining (for Tregs):
-
If only staining for surface markers, proceed to step 4.
-
Following surface staining and washing, resuspend the cell pellet in 1 mL of Fixation/Permeabilization solution.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer containing the anti-Foxp3 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells once with Permeabilization Buffer and once with Flow Cytometry Staining Buffer.
-
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and keep at 4°C in the dark until acquisition.
Protocol 3: Flow Cytometry Acquisition and Data Analysis
Acquisition:
-
Calibrate the flow cytometer using compensation controls (single-stained beads or cells) to correct for spectral overlap between fluorochromes.
-
Run an unstained control sample to set the baseline fluorescence and establish gates.
-
Acquire the stained samples, collecting a sufficient number of events (typically a minimum of 100,000 events in the lymphocyte gate) for robust statistical analysis.[4]
Data Analysis (Gating Strategy):
-
Lymphocyte Gate: Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to identify the lymphocyte population based on its characteristic size and granularity.[16]
-
Singlet Gate: Use an FSC-Area vs. FSC-Height plot to exclude cell doublets and clumps.[16]
-
Live Cell Gate: If a viability dye was used, gate on the live (dye-negative) population.
-
T-Cell Gate: From the live singlet lymphocyte population, identify T-cells by gating on CD3-positive cells.
-
T-Cell Subset Gating:
-
Quantification: Determine the percentage of each gated population relative to its parent gate (e.g., % of CD4+ cells within the CD3+ gate). Compare results between control and peptide-treated samples.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agewellatl.net [agewellatl.net]
- 4. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 5. How To Use Flow Cytometry To Correctly Define T Cell Subsets And Their Functions - ExpertCytometry [expertcytometry.com]
- 6. clinicallab.com [clinicallab.com]
- 7. corepeptides.com [corepeptides.com]
- 8. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 11. stemcell.com [stemcell.com]
- 12. Isolation Protocol of Peripheral Blood Mononuclear Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. reprocell.com [reprocell.com]
- 14. Isolation of PBMCs From Whole Blood [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Flow Cytometric Profiling of Mature and Developing Regulatory T Cells in the Thymus | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantifying Cytokine Response to Thymic Peptides Using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction Thymic peptides are biologically active molecules derived from the thymus gland, a primary lymphoid organ essential for the maturation of T-lymphocytes. These peptides, such as Thymosin Alpha-1, are known to be potent modulators of the immune system, influencing T-cell differentiation, enhancing innate immune responses, and balancing inflammatory processes.[1][2] "Thymus peptide C" is described as a hormonal agent derived from calf thymus that substitutes for the physiological functions of the thymus, particularly in stimulating the maturation of T-cells.[3] Due to their immunomodulatory properties, there is significant interest in quantifying the effects of these peptides on cytokine production.
This document provides a detailed protocol for measuring the levels of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)—in response to treatment with a representative thymic peptide. The primary method described is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a robust and sensitive technique for quantifying specific analytes in biological samples like cell culture supernatants, serum, or plasma.[4][5]
Mechanism of Action: Thymic Peptide Signaling
Many thymic peptides, notably Thymosin Alpha-1 (Tα1), exert their immunomodulatory effects by interacting with pattern recognition receptors, such as Toll-like receptors (TLRs), on the surface of immune cells like dendritic cells and macrophages.[6][7] This interaction triggers downstream signaling cascades that modulate the expression and secretion of various cytokines. For instance, Tα1 can regulate the production of both pro-inflammatory and anti-inflammatory cytokines, helping to restore immune homeostasis.[8][9] The pathway below illustrates this generalized mechanism.
References
- 1. drericaoberg.com [drericaoberg.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. h-h-c.com [h-h-c.com]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corepeptides.com [corepeptides.com]
- 8. agewellatl.net [agewellatl.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Thymus Peptide C Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymus Peptide C, often referred to as Thymosin Alpha 1 (Tα1), is a 28-amino acid peptide with significant immunomodulatory properties.[1][2] It plays a crucial role in the maturation, differentiation, and function of T-cells, the activation of dendritic cells (DCs), and the stimulation of cytokine production.[1][2][3] These characteristics make it a compelling candidate for therapeutic applications in oncology, infectious diseases, and as a vaccine adjuvant. This document provides detailed application notes and experimental protocols for utilizing animal models to study the efficacy of this compound, with a focus on cancer immunotherapy.
Animal Models in this compound Research
Syngeneic mouse models are invaluable tools for assessing the anti-tumor efficacy of immunomodulatory agents like this compound. These models utilize immortalized mouse cancer cell lines implanted into immunocompetent mice of the same genetic background, allowing for the study of the therapeutic agent's interaction with a complete and functional immune system. Commonly used models for this purpose include the Lewis Lung Carcinoma (LLC) and B16 melanoma models.
Data Presentation: Efficacy of this compound in Murine Cancer Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound (Tα1) in established murine tumor models.
Table 1: Efficacy of Thymosin Alpha 1 (Tα1) in Lewis Lung Carcinoma (LLC) Mouse Model
| Parameter | Control (PBS) | Tα1 Treatment | Tα1-RGDR Treatment* | Paclitaxel (Tax) | Source |
| Average Tumor Volume (mm³) at Day 11 | 1100 | 650 | 520 | 500 | [4][5] |
| Tumor Volume Inhibition Rate (%) | - | 40.5 ± 9.7 | 51.83 ± 5.8 | Not Reported | [4][5] |
| Serum IL-2 Level (ng/L) | Not Reported | 114.62 ± 25.50 | 154.78 ± 21.70 | Not Reported | [4][5] |
| Serum IFN-γ Level (ng/L) | Not Reported | 168.99 ± 30.20 | 214.76 ± 30.20 | Not Reported | [4][5] |
| Tumor Infiltrating CD4+ T-cells | Low | Moderate | High | Not Reported | [5] |
| Tumor Infiltrating CD8+ T-cells | Low | Moderate | High | Not Reported | [5] |
*Tα1-RGDR is a modified version of Tα1 designed for enhanced tumor targeting.[4][6]
Table 2: Efficacy of High-Dose Thymosin Alpha 1 (HD-Tα1) in B16 Melanoma Mouse Model (in combination with Cyclophosphamide and IFN α/β)
| Parameter | Control | Chemo-immunotherapy (Standard Dose Tα1) | Chemo-immunotherapy (HD-Tα1) | Source |
| Complete Tumor Regression Duration (days) | ~7 | Not Reported | 27.5 | [7] |
| Median Survival Time | Not Reported | Increased | Significantly Increased | [7] |
| Cure Rate (%) | 0 | 0 | 23 | [7] |
| Splenocyte Cytotoxicity vs. B16 cells | Baseline | Increased | Markedly Increased | [7] |
| Splenic CD8+ T-cells (%) | Reduced post-tumor challenge | Increased | Increased beyond non-tumor control levels | [7] |
| Splenic NK cells (IL-2Rβ+) (%) | Reduced post-tumor challenge | Increased | Increased beyond non-tumor control levels | [7] |
Signaling Pathways of this compound
This compound exerts its immunomodulatory effects primarily through the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells like dendritic cells.[1][8] This interaction initiates a downstream signaling cascade, predominantly through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7.[3][9] This cascade results in the production of pro-inflammatory and Th1-polarizing cytokines, including IL-12 and IFN-γ, and enhances the expression of co-stimulatory molecules, ultimately leading to robust T-cell activation and anti-tumor immune responses.
Caption: this compound Signaling Pathway.
Experimental Workflow for Efficacy Studies
A typical workflow for evaluating the in vivo efficacy of this compound in a syngeneic tumor model involves several key stages, from initial cell culture to final data analysis.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Subcutaneous Tumor Model Establishment (LLC Model)
Materials:
-
Lewis Lung Carcinoma (LLC) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-8 week old female C57BL/6 mice
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers
-
70% Ethanol
Procedure:
-
Cell Culture: Culture LLC cells in complete medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase for implantation.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 5 x 10^6 cells/mL in PBS.
-
-
Tumor Implantation:
-
Anesthetize the C57BL/6 mice.
-
Shave the right flank of each mouse and disinfect the area with 70% ethanol.
-
Subcutaneously inject 100 µL of the LLC cell suspension (5 x 10^5 cells) into the shaved flank.
-
-
Tumor Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups.
-
Protocol 2: Administration of this compound
Materials:
-
Lyophilized this compound (Tα1)
-
Sterile saline or PBS for reconstitution
-
Syringes (insulin or 1 mL) and needles (27-30 gauge)
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized Tα1 powder with sterile saline or PBS to the desired stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve completely; avoid vigorous shaking.
-
Dosing: The dosage will depend on the specific study design. A common dose for mice is in the range of 200-400 µg/kg.
-
Administration: Administer the reconstituted Tα1 solution to the mice via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The frequency of administration can vary, for example, daily or every other day for a specified treatment period.
Protocol 3: Analysis of Splenic T-cell Subsets by Flow Cytometry
Materials:
-
Spleens from euthanized mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
Cell strainer (70 µm)
-
Fluorescently conjugated antibodies against mouse CD3, CD4, CD8, and NK1.1
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Spleen Homogenization:
-
Aseptically harvest spleens from the mice and place them in a petri dish with cold RPMI-1640 medium.
-
Gently mash the spleens through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer.
-
Incubate for 5 minutes at room temperature, then add an excess of RPMI-1640 to stop the lysis.
-
-
Cell Staining:
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in FACS buffer.
-
Count the viable cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add the fluorescently conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of CD4+ T-cells, CD8+ T-cells, and NK cells within the splenocyte population.
-
Protocol 4: Quantification of Serum Cytokines by ELISA
Materials:
-
Blood samples collected from mice
-
ELISA kits for mouse IFN-γ and IL-2
-
Microplate reader
Procedure:
-
Serum Collection:
-
Collect blood from the mice via cardiac puncture or another appropriate method at the time of euthanasia.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the serum (supernatant) and store it at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions provided with the specific kits.
-
This typically involves coating a 96-well plate with a capture antibody, adding the serum samples and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of IFN-γ and IL-2 in the serum samples.
-
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for investigating the efficacy of this compound as an immunotherapeutic agent. By employing these standardized methods, researchers can obtain reliable and reproducible data on its anti-tumor effects and mechanisms of action, thereby facilitating its potential translation into clinical applications.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin α1 and Its Role in Viral Infectious Diseases: The Mechanism and Clinical Application [mdpi.com]
- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Thymosin Alpha 1 Distributes and Inhibits the Growth of Lung Cancer in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. High doses of thymosin alpha 1 enhance the anti-tumor efficacy of combination chemo-immunotherapy for murine B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymosin alpha 1 activates dendritic cells for antifungal Th1 resistance through toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Thymus Peptide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymus peptides are a class of biologically active molecules originally isolated from the thymus gland, known to play a crucial role in the maturation and function of the immune system. Several purified and synthetic thymus peptides, such as Thymosin Alpha 1, Thymulin, and Thymopoietin, are being investigated for their therapeutic potential in various diseases, including cancers. While their primary mechanism is often immunomodulatory, some studies suggest direct effects on tumor cells, including the induction of apoptosis (programmed cell death). This document provides detailed protocols for assessing the in vitro cytotoxicity of thymus peptides, using Thymosin Alpha 1 as a primary example, on various cancer cell lines. As "Thymus peptide C" is not a standard nomenclature, the following protocols are designed to be broadly applicable to novel or specified thymic peptides.
Data Presentation: Cytotoxicity of Thymic Preparations
The cytotoxic effects of thymic-derived compounds have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for thymic extracts on different human cancer cell lines, as determined by MTT assay.
| Cell Line | Cancer Type | Thymic Preparation | Incubation Time (h) | IC50 (µg/mL) |
| HNSCC | Head and Neck Squamous Cell Carcinoma | Thymus vulgaris essential oil | Not Specified | 369[1] |
| SW480 | Colon Adenocarcinoma | Thymus vulgaris L. essential oil | Not Specified | 81.98[2] |
| MDA-MB-231 | Breast Adenocarcinoma | Thymus vulgaris L. essential oil | Not Specified | 57.93[2] |
| A549 | Lung Adenocarcinoma | Nepeta paulsenii Briq. ethanolic flower extract | Not Specified | 50.58[3] |
| HeLa | Cervical Adenocarcinoma | Thymus kotschyanus ethanolic extract | 48 | < 80[4] |
Note: The data presented is for extracts from plants of the Thymus genus, which are a source of thymol (B1683141) and other compounds, and may not be directly representative of specific endogenous thymic peptides. However, they provide a valuable reference for the potential anti-proliferative effects of thymus-derived substances.
Key Experimental Protocols
Cell Culture
Proper cell line maintenance is critical for reproducible cytotoxicity data. Below are general guidelines for the culture of commonly used cancer cell lines.
-
A549 (Human Lung Carcinoma):
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency, typically every 2-3 days[5].
-
-
MCF-7 (Human Breast Adenocarcinoma):
-
Medium: DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Some protocols may also include 0.01 mg/mL insulin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator[6].
-
Subculture: Split cells at a 1:3 to 1:6 ratio when they reach 80% confluency.
-
-
Jurkat (Human T-cell Leukemia):
-
Medium: Roswell Park Memorial Institute (RPMI) 1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain as a suspension culture at 37°C with 5% CO2[7].
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Cell viability should be >95% before initiating experiments.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding:
-
Peptide Treatment:
-
Prepare a stock solution of the thymus peptide in a suitable solvent (e.g., sterile PBS or DMSO).
-
Prepare serial dilutions of the peptide in culture medium to achieve the desired final concentrations.
-
For adherent cells, carefully remove the old medium and add 100 µL of the medium containing the various peptide concentrations.
-
For suspension cells, add 50 µL of the peptide solution at 2x the final concentration.
-
Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the solvent used for the peptide stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals[8].
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[5].
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium, MTT, and solubilizer only) from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the peptide concentration to determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, measurable at 490-520 nm. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.
Protocol:
-
Cell Seeding and Peptide Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate (for suspension cells) or simply collect an aliquot of the culture medium (for adherent cells).
-
LDH Reaction:
-
Transfer the LDH-containing supernatants to a new 96-well plate.
-
Prepare an LDH reaction solution according to the manufacturer's instructions (typically containing a substrate mix and a catalyst).
-
Add the reaction solution to each well containing the supernatant.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Apoptosis/Necrosis Assay using Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to label early apoptotic cells. A cell-impermeable DNA dye, such as Propidium Iodide (PI), is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the thymus peptide at the desired concentrations (e.g., the IC50 concentration) for various time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, trypsinize and collect the cells. For all samples, be sure to collect any floating cells from the medium.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Signaling Pathways and Visualizations
Thymosin Alpha 1 has been shown to induce apoptosis in breast cancer cells through a signaling pathway involving the tumor suppressor PTEN and the PI3K/Akt/mTOR cascade.[10][11]
Thymosin Alpha 1 Induced Apoptotic Pathway
Caption: Thymosin Alpha 1 pro-apoptotic signaling pathway in breast cancer cells.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing thymus peptide cytotoxicity.
References
- 1. Cytotoxicity of Thymus vulgaris Essential Oil Towards Human Oral Cavity Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. Rapid In Vitro Cytotoxicity Evaluation of Jurkat Expressing Chimeric Antigen Receptor using Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4.5. Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines [bio-protocol.org]
- 10. Thymosin alpha 1 suppresses proliferation and induces apoptosis in breast cancer cells through PTEN-mediated inhibition of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymosin alpha 1 suppresses proliferation and induces apoptosis in breast cancer cells through PTEN-mediated inhibition of PI3K/Akt/mTOR signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Mass Spectrometry-Based Identification of Thymus Peptide C Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymus peptides are a complex mixture of polypeptides with a wide range of immunomodulatory and regenerative activities. "Thymus Peptide C" represents a specific formulation or fraction of these peptides, the precise composition of which is critical for understanding its biological function and for quality control in therapeutic applications. Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of such complex peptide mixtures, offering high sensitivity, specificity, and the ability to identify and quantify individual components. This document provides detailed application notes and protocols for the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptide components of this compound.
Application Notes
Mass spectrometry-based proteomics provides a powerful platform for the comprehensive analysis of thymus-derived peptide mixtures. The primary approach involves a "bottom-up" proteomics strategy where the peptide mixture is directly analyzed by LC-MS/MS. For larger proteins that might be present, an initial enzymatic digestion step would be required. Key applications include:
-
Compositional Analysis: Identification of the individual peptide components within this compound.
-
Quantitative Analysis: Determination of the relative and absolute abundance of each identified peptide.
-
Impurity Profiling: Detection and identification of structurally related peptide impurities, such as deamidated, oxidized, or truncated forms.
-
Batch-to-Batch Consistency: Ensuring the quality and consistency of different production lots of this compound.
-
Biomarker Discovery: Proteomic analysis of thymus tissue can help identify novel peptides with potential therapeutic relevance.[1][2][3]
Experimental Protocols
Protocol 1: Sample Preparation of this compound for LC-MS/MS Analysis
This protocol outlines the basic steps for preparing a sample of this compound for direct LC-MS/MS analysis.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Solvent A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
Low-protein-binding microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Reconstitution: If the this compound sample is lyophilized, reconstitute it in Solvent A to a final concentration of 1 mg/mL. Vortex gently to ensure complete dissolution.
-
Dilution: Perform a serial dilution of the reconstituted sample with Solvent A to achieve a concentration suitable for LC-MS/MS analysis (typically in the range of 1-10 µg/mL). The optimal concentration should be determined empirically.
-
Centrifugation: Centrifuge the diluted sample at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to a new low-protein-binding microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for Peptide Identification and Quantification
This protocol describes a general method for the separation and analysis of peptides using a high-resolution mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution tandem mass spectrometer (e.g., Q Exactive or Orbitrap series) equipped with a nano-electrospray ionization (nESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 300 nL/min
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-35% B
-
45-50 min: 35-80% B
-
50-55 min: 80% B
-
55-60 min: 80-2% B
-
60-70 min: 2% B
-
-
Injection Volume: 1-5 µL
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 1.8-2.2 kV
-
Full Scan MS1:
-
Resolution: 70,000
-
Scan Range (m/z): 350-1500
-
AGC Target: 3e6
-
Max IT: 50 ms
-
-
Data-Dependent MS2 (TopN, N=10):
-
Resolution: 17,500
-
Isolation Window: 1.6 m/z
-
Collision Energy: Normalized Collision Energy (NCE) of 27
-
AGC Target: 1e5
-
Max IT: 100 ms
-
Dynamic Exclusion: 30 s
-
Data Analysis
-
Peptide Identification: The raw MS data is processed using a database search engine (e.g., Mascot, Sequest, or MaxQuant). The tandem mass spectra are searched against a relevant protein database (e.g., UniProt human) and a custom database containing known sequences of thymic peptides.
-
Label-Free Quantification (LFQ): The relative abundance of each identified peptide can be determined using label-free quantification algorithms, which are based on the peak intensity or spectral counts of the peptides.
Data Presentation
The quantitative data for the identified components of this compound should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Hypothetical Quantitative Analysis of Identified Peptides in this compound
| Peptide Name | Sequence | Molecular Weight (Da) | Retention Time (min) | Relative Abundance (%) |
| Thymosin α1 | Ac-SDAAVDTSSEITTKDLKEKKEVVEEAENGR | 3108.3 | 25.4 | 45.2 |
| Thymosin β4 | Ac-SDKPDMAEIEKFDKSKLKKTETQEKNPLPSKETIEQEKQAGES | 4963.5 | 32.1 | 30.8 |
| Thymulin | 1023.2 | 18.9 | 12.5 | |
| Prothymosin α | (Partial Sequence) | 12245.8 | 38.5 | 5.3 |
| Unknown Peptide 1 | (Sequence determined by de novo sequencing) | 1542.7 | 22.8 | 3.1 |
| Unknown Peptide 2 | (Sequence determined by de novo sequencing) | 987.5 | 15.2 | 1.9 |
| Other Peptides | - | - | - | 1.2 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the identification of components in this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway of Thymosin Alpha 1
Thymosin alpha 1, a major component of many thymus peptide preparations, exerts its immunomodulatory effects through the activation of Toll-like receptors (TLRs), leading to the downstream activation of immune signaling pathways.[4][5]
Caption: Signaling pathway of Thymosin Alpha 1.
References
- 1. Global Proteomics-based Identification and Validation of Thymosin Beta-4 X-Linked as a Prognostic Marker for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Signatures of Thymomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic Signatures of Thymomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Thymosin Alpha 1 Immunomodulator: 5 Proven Research Benefits [myconciergemd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thymus Peptide C Dosage for Maximum Immune Stimulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Thymus Peptide C in immunological studies.
Disclaimer: Specific information regarding a peptide designated solely as "this compound" is limited in peer-reviewed scientific literature. The information provided herein is based on the characteristics of well-studied thymic peptides, such as Thymosin Alpha 1 (Tα1), and general principles of working with synthetic peptides and thymus extracts derived from calf thymus.[1][2][3][4][5][6][7][8] Researchers should consider this when designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is described as a hormonal agent derived from the thymus glands of young calves.[4][9][10] Generally, thymic peptides function as immunomodulators.[3][11][12][13] For instance, a well-researched thymic peptide, Thymosin Alpha 1, enhances immune responses by interacting with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on immune cells like dendritic cells.[11][14][15][16] This interaction can trigger downstream signaling pathways, including NF-κB and p38 MAPK, leading to the maturation of T-cells, activation of Natural Killer (NK) cells, and an increased production of key cytokines such as IL-2, IL-12, and IFN-γ.[11][14][15]
Q2: How should I determine the optimal dosage of this compound for my in vitro experiments?
A2: The optimal dosage of a thymic peptide for maximum immune stimulation is cell-type and assay-dependent. It is crucial to perform a dose-response study. A typical starting range for thymic peptides like Thymosin Alpha 1 in in vitro assays, such as T-cell proliferation or cytokine release assays, is between 0.1 ng/mL and 100 µg/mL. We recommend a pilot experiment with a broad range of concentrations to identify the optimal working concentration for your specific experimental setup.
Q3: What are the expected outcomes of stimulating immune cells with this compound?
A3: Stimulation with an effective thymic peptide should lead to measurable immune responses. These can include:
-
T-cell proliferation: An increase in the number of T-cells.
-
Cytokine production: Enhanced secretion of pro-inflammatory and immunomodulatory cytokines like IFN-γ, IL-2, and TNF-α.[11]
-
Dendritic cell maturation: Upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules on the surface of dendritic cells.[17]
-
Enhanced NK cell activity: Increased cytotoxic activity against target cells.[11]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder.[18] For long-term storage, it should be kept at -20°C or colder, protected from light and moisture.[10] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent. The choice of solvent depends on the peptide's properties. For many peptides, sterile distilled water is a good starting point.[19][20][21][22] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution in an aqueous buffer.[19][20][21] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or colder to avoid repeated freeze-thaw cycles.[18]
Data Presentation: Dose-Response of Thymic Peptides on Immune Cells
The following table summarizes typical concentration ranges and observed effects for the well-characterized thymic peptide, Thymosin Alpha 1, which can serve as a reference for designing experiments with this compound.
| Concentration Range | Immune Cell Type | Assay | Observed Effect |
| 1 - 100 ng/mL | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Release (ELISA) | Increased production of IL-2 and IFN-γ.[23] |
| 10 - 100 µg/mL | Human Monocyte-Derived Dendritic Cells | Flow Cytometry (Maturation Markers) | Upregulation of HLA-I, HLA-DR, and CD86 expression when co-stimulated with viral TLR agonists.[17] |
| 1 µg/mL | Murine Splenocytes | T-cell Proliferation (CFSE Assay) | Stimulation of antigen-specific T-cell proliferation.[24] |
| 200 pM - 6 µM | Murine Dendritic Cells (pulsed) | In vivo T-cell Proliferation | Induction of near-maximum T-cell proliferation.[25] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol outlines a method to assess T-cell proliferation in response to this compound stimulation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound
-
CFSE Cell Proliferation Kit
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard density gradient centrifugation.
-
CFSE Staining: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS. Incubate on ice for 5 minutes.
-
Washing: Centrifuge the cells and wash them twice with complete medium to remove excess CFSE.
-
Cell Seeding: Resuspend the stained cells in complete medium and seed them in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Stimulation: Prepare a serial dilution of this compound. Add the different concentrations to the wells. Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells, wash with PBS, and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol describes how to measure the production of a specific cytokine (e.g., IFN-γ) from immune cells stimulated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PBMCs or other immune cells
-
This compound
-
Complete cell culture medium
-
IFN-γ ELISA kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed 1-2 x 10^5 cells per well in a 96-well plate in complete medium.
-
Stimulation: Add various concentrations of this compound to the wells. Include negative and positive controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for IFN-γ on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-γ in each sample based on the standard curve.
Mandatory Visualizations
Caption: Simplified signaling pathway of thymic peptides in immune cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymic peptides for treatment of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An overview on immunological activity of calf thymus extract (TFX®) and its therapeutic benefits [jbrt.pl]
- 6. Thymus Extracts – Health Information Library | PeaceHealth [peacehealth.org]
- 7. US3657417A - Thymus extract having a therapeutic action - Google Patents [patents.google.com]
- 8. Thymus extract: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. molnova.cn [molnova.cn]
- 10. This compound,cas:316791-23-8 - Ruixibiotech [ruixibiotech.com]
- 11. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caringsunshine.com [caringsunshine.com]
- 14. corepeptides.com [corepeptides.com]
- 15. researchgate.net [researchgate.net]
- 16. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 17. iris.uniroma1.it [iris.uniroma1.it]
- 18. abbiotec.com [abbiotec.com]
- 19. biocat.com [biocat.com]
- 20. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 21. jpt.com [jpt.com]
- 22. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 23. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting batch-to-batch variability of thymus peptide C
Welcome to the Technical Support Center for Thymus Peptide C. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological function?
A1: this compound is a hormonal agent, often derived from the thymus glands of young calves. Its primary role is to substitute for the physiological functions of the thymus gland.[1] It is involved in the maturation of T-cells, recruiting immature stem cells from the bone marrow and stimulating their development into fully active T-cells within the lymphatic system.[1] It also plays a role in increasing granulopoiesis and erythropoiesis by acting on the bone marrow.[1]
Q2: We are observing significant variations in our experimental results between different lots of this compound. What are the potential causes?
A2: Batch-to-batch variability is a common challenge with synthetic peptides and can stem from several factors:
-
Purity Levels: The percentage of the correct peptide sequence in the lyophilized powder can differ between batches. Impurities may include truncated or deletion sequences which can have off-target effects or interfere with the primary peptide's activity.
-
Peptide Content: The actual amount of peptide in a vial can vary due to the presence of water and counter-ions (like TFA) from the synthesis and purification process. This directly impacts the accuracy of your concentration calculations.
-
Solubility and Aggregation: Different batches may exhibit different solubility characteristics, and the propensity for aggregation can vary. Aggregated peptides are often biologically inactive.
-
Post-Translational Modifications: Inconsistencies in or absence of required modifications can abolish the peptide's activity.[1]
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles can lead to degradation of the peptide, with some amino acid residues being more susceptible than others.
Q3: What level of purity should we require for our experiments with this compound?
A3: The required purity level depends on your specific application. Here are some general guidelines:
-
>98% Purity (Pharmaceutical/Clinical Grade): Essential for in vivo studies, clinical trials, and other sensitive applications where high accuracy and reproducibility are critical.
-
>95% Purity (Highly Pure): Suitable for most in vitro cellular assays and quantitative studies.
-
90-95% Purity (Middle-Level Pure): Can be used for non-quantitative applications like epitope mapping or polyclonal antibody production.
-
<90% Purity (Crude or Desalted): Generally only recommended for initial screening experiments or as starting material for further purification.
Q4: How can we be sure we are preparing our this compound solutions correctly?
A4: Proper solubilization is crucial for peptide activity. It is highly recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[2] For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by slow, drop-wise addition to your aqueous buffer while stirring, is a common strategy.[2] If the peptide is acidic or basic, adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can improve solubility.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
If you are observing variable or diminished effects of this compound across different batches, follow these troubleshooting steps.
Experimental Workflow for Troubleshooting Inconsistent Activity
Caption: A step-by-step workflow for troubleshooting inconsistent peptide activity.
Quantitative Data Comparison of Different Batches
Below is a table with example data from Certificates of Analysis for three different hypothetical batches of this compound, illustrating potential sources of variability.
| Parameter | Batch A | Batch B | Batch C | Specification | Potential Impact of Deviation |
| Appearance | White Lyophilized Powder | White Lyophilized Powder | Yellowish Powder | White Lyophilized Powder | Color change may indicate oxidation or impurities. |
| Purity (by HPLC) | 98.7% | 94.2% | 99.1% | ≥ 98.0% | Lower purity can lead to reduced specific activity and off-target effects. |
| Molecular Weight (by MS) | 3108.1 Da | 3108.3 Da | 3107.9 Da | 3108.3 ± 1.0 Da | Confirms the correct peptide was synthesized. |
| Net Peptide Content (by AAA) | 75.3% | 88.1% | 72.5% | Report | Affects accurate concentration calculations; weighing out the same amount of powder from each batch will result in different molar concentrations. |
| Water Content (Karl Fischer) | 5.2% | 3.5% | 6.8% | ≤ 10% | High water content can lead to peptide degradation over time. |
Experimental Protocols: Key Quality Control Assays
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the peptide sample.
-
Methodology: A small, known amount of the lyophilized peptide is dissolved in an appropriate solvent (e.g., water with 0.1% TFA). The solution is injected into an HPLC system equipped with a C18 column. A gradient of two mobile phases (A: water with 0.1% TFA; B: acetonitrile (B52724) with 0.1% TFA) is used to separate the target peptide from any impurities. The chromatogram is monitored at a specific wavelength (typically 214 nm or 280 nm). Purity is calculated as the area of the main peptide peak relative to the total area of all peaks.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the peptide.
-
Methodology: The peptide solution is introduced into a mass spectrometer (e.g., ESI-MS or MALDI-TOF). The instrument measures the mass-to-charge ratio (m/z) of the peptide ions. The resulting spectrum is analyzed to determine the molecular weight of the peptide, which should match the theoretical calculated mass.
-
-
Amino Acid Analysis (AAA):
-
Objective: To determine the net peptide content.
-
Methodology: A precisely weighed amount of the peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl) at high temperature. The resulting amino acid mixture is then separated and quantified, typically by ion-exchange chromatography or HPLC with pre-column derivatization. The amount of each amino acid is measured and compared to the theoretical amino acid composition to calculate the exact amount of peptide in the sample.
-
Issue 2: Peptide Solubility and Aggregation
Hydrophobic peptides or those with certain sequences are prone to solubility issues and aggregation, which can lead to a loss of biological activity.
Troubleshooting Logic for Solubility Problems
Caption: A decision tree for troubleshooting peptide solubility issues.
Signaling Pathways Involving Thymic Peptides
This compound, like other thymic peptides such as Thymosin Alpha 1, is known to play a crucial role in modulating the immune system, particularly in the maturation and differentiation of T-cells. This process is fundamental to establishing a competent adaptive immune response.
Simplified T-Cell Differentiation Pathway in the Thymus
Caption: The role of this compound in T-cell maturation within the thymus.
Additionally, some thymic peptides can exert their immunomodulatory effects by interacting with pattern recognition receptors, such as Toll-like receptors (TLRs), on immune cells. This interaction can trigger downstream signaling cascades that lead to the production of cytokines and other immune mediators.
Generalized Toll-Like Receptor (TLR) Signaling Pathway
Caption: A simplified representation of a MyD88-dependent TLR signaling pathway.
References
Preventing degradation of thymus peptide C in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of thymic peptides, such as Thymus Peptide C and other related compounds, in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is described as a hormonal agent derived from the thymus glands of young calves that can substitute for the physiological functions of the thymus.[1][2] Like many peptides, it is susceptible to degradation from various physical and chemical factors, which can lead to a loss of biological activity and inconsistent experimental results. Understanding and controlling its stability is crucial for reliable research.
Q2: What are the primary causes of thymic peptide degradation in experiments?
The main factors contributing to the degradation of thymic peptides include:
-
Enzymatic Degradation: Proteases present in serum, plasma, cell lysates, or cell culture media can cleave peptide bonds.[3] Aminopeptidases, for instance, have been shown to degrade thymopentin (B1683142) (a well-characterized thymic peptide) from the N-terminus.[4]
-
Temperature: Elevated temperatures can accelerate degradation.[5][6][7] While lyophilized peptides are more stable at room temperature for short periods, solutions are much more sensitive to heat.[7]
-
pH: Extreme pH levels can lead to hydrolysis and other chemical degradation pathways.[5][6][7] Thymopentin, for example, degrades rapidly in alkaline conditions but has a longer half-life in acidic environments.[5][6]
-
Oxidation: Peptides containing amino acids such as cysteine, methionine, and tryptophan are susceptible to oxidation, especially when exposed to air and at higher pH.
-
Mechanical Stress: Repeated freeze-thaw cycles can physically damage the peptide structure.[8]
Q3: How should I store my lyophilized and reconstituted thymic peptides?
Proper storage is critical for maintaining peptide integrity. The following table summarizes recommended storage conditions.
| Peptide Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Store in a desiccator to prevent moisture absorption.[8] Allow the vial to warm to room temperature before opening to avoid condensation. |
| 4°C | Short-term (weeks) | Keep away from light. | |
| Room Temperature | Very short-term (days) | Avoid for extended periods.[7] | |
| In Solution | -20°C or -80°C | Short to Medium-term (weeks) | Aliquot into single-use vials to avoid freeze-thaw cycles. Use a sterile buffer at a slightly acidic pH (e.g., pH 5-6).[8] |
| 4°C | Short-term (days to a week) | Recommended for immediate use.[7] |
For long-term storage of reconstituted Thymosin alpha 1, the addition of a carrier protein like 0.1% human serum albumin is recommended.[8]
Troubleshooting Guides
Problem 1: Inconsistent or no biological activity observed in my cell-based assay.
-
Possible Cause 1: Peptide Degradation by Proteases in Serum.
-
Troubleshooting:
-
Reduce the serum concentration in your cell culture medium or use a serum-free medium if your cell line allows.
-
Add a protease inhibitor cocktail to your medium. Ensure the inhibitors are compatible with your cells and the specific proteases you want to inhibit.
-
Consider using heat-inactivated serum, which can denature some proteases.
-
-
-
Possible Cause 2: Adsorption to Labware.
-
Troubleshooting:
-
Use low-protein-binding microcentrifuge tubes and pipette tips.
-
For hydrophobic peptides, consider using glass containers to minimize adsorption.
-
-
-
Possible Cause 3: Incorrect Peptide Concentration.
-
Troubleshooting:
-
Ensure the lyophilized peptide was fully dissolved. Sonication can aid in dissolving difficult peptides.
-
Re-quantify your peptide stock solution. UV spectroscopy or amino acid analysis can be used for accurate concentration determination.
-
-
Problem 2: My peptide solution appears cloudy or has precipitates.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting:
-
Consult the manufacturer's instructions for the recommended solvent.
-
For basic peptides, a small amount of acidic solution (e.g., 10% acetic acid) may be required for dissolution before adding buffer.
-
For acidic peptides, a small amount of basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) may be needed.
-
Hydrophobic peptides may require a small amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer.
-
-
-
Possible Cause 2: Bacterial Contamination.
-
Troubleshooting:
-
Prepare peptide solutions using sterile buffers and water.
-
Filter-sterilize the final peptide solution through a 0.22 µm filter.
-
-
Quantitative Data on Thymic Peptide Stability
The stability of thymic peptides can be influenced by various enzymes. The following table provides the half-life of Thymopentin (TP5), a well-studied synthetic thymic peptide, in the presence of different digestive enzymes.
| Enzyme | Half-life of Thymopentin (TP5) (hours) |
| Trypsin | 6.3 |
| Aminopeptidase (B13392206) N | Data indicates rapid degradation |
| Carboxypeptidase A | Data indicates degradation |
Data from preformulation studies of thymopentin.[5]
Experimental Protocols
Protocol: Assessing Thymic Peptide Stability in Serum via LC-MS/MS
This protocol provides a general framework for quantifying the degradation of a thymic peptide in a serum-containing medium.
1. Materials:
- Thymic peptide of interest
- Human or animal serum
- Phosphate-buffered saline (PBS), pH 7.4
- Protease inhibitor cocktail (optional)
- Acetonitrile (B52724) with 0.1% formic acid (precipitation solution)
- LC-MS/MS system
2. Procedure:
- Prepare Peptide Stock: Reconstitute the lyophilized peptide in a suitable sterile solvent to a known concentration (e.g., 1 mg/mL).
- Incubation:
- In a microcentrifuge tube, add the peptide stock to pre-warmed serum or cell culture medium containing serum to a final concentration of 10 µg/mL.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.
- Protein Precipitation:
- Immediately add the collected aliquot to a tube containing 3 volumes of ice-cold acetonitrile with 0.1% formic acid to stop the enzymatic reaction and precipitate proteins.
- Vortex thoroughly and incubate at -20°C for at least 20 minutes.
- Sample Clarification:
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
- LC-MS/MS Analysis:
- Inject the supernatant onto an appropriate C18 reverse-phase column.
- Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Monitor the parent ion and a specific fragment ion of the peptide using multiple reaction monitoring (MRM) for quantification.
- Data Analysis:
- Plot the remaining peptide concentration against time.
- Calculate the half-life (t½) of the peptide under the tested conditions.
Visualizations
Signaling and Degradation Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of thymopentin by human lymphocytes: evidence for aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Preformulation studies of thymopentin: analytical method development, physicochemical properties, kinetic degradation investigations and formulation perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 8. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of thymus peptide C in cell culture
Welcome to the Technical Support Center for Thymus Peptide C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound and similar thymic peptides in cell culture experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you mitigate off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected on-target effect?
A1: this compound is described as a hormonal agent derived from calf thymus glands, intended to support the physiological functions of the thymus, particularly in T-cell maturation[1]. While a specific amino acid sequence for "this compound" is not publicly available, its function aligns with well-characterized thymic peptides such as Thymosin alpha 1 (Tα1) and Thymosin beta 4 (Tβ4). The primary on-target effect of such peptides is the modulation of the immune system, including the differentiation and maturation of T-cells[2][3].
Q2: What are the potential causes of off-target effects with this compound?
A2: Off-target effects of therapeutic peptides can arise from several factors[4]:
-
Sequence Homology: The peptide sequence may share similarities with endogenous peptides or protein domains, leading to unintended interactions.
-
High Concentrations: Using concentrations of the peptide that are significantly higher than the physiological or effective range can lead to non-specific binding and activation of unintended signaling pathways.
-
Peptide Instability: Degradation of the peptide in cell culture media can generate fragments that may have their own, unanticipated biological activities[5].
-
Cross-reactivity with Receptors: The peptide may bind to receptors other than its intended target, especially if they belong to the same receptor family or share structural similarities. For instance, some thymic peptides have been shown to interact with Toll-like receptors (TLRs) and potentially other cytokine or growth factor receptors.
Q3: I'm observing unexpected changes in cell morphology and proliferation. Could this be an off-target effect?
A3: Yes, unexpected changes in cell behavior are classic indicators of potential off-target effects. Thymic peptides like Tβ4 are known to interact with the actin cytoskeleton, and alterations in cell morphology could be a direct or indirect consequence of this. Unanticipated effects on proliferation can also occur. For example, while Tα1 is known to modulate immune cell proliferation, it has also been shown to have anti-proliferative effects on certain cancer cell lines. It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.
Q4: How can I minimize peptide degradation in my cell culture experiments?
A4: Peptide stability in cell culture is a significant concern. To minimize degradation:
-
Proper Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Use of Serum-Free or Low-Serum Media: Serum contains proteases that can rapidly degrade peptides. If possible, conduct experiments in serum-free or low-serum conditions. If serum is required, consider heat-inactivating it to reduce protease activity.
-
Fresh Media Changes: For long-term experiments, it is advisable to change the media and re-supplement with fresh peptide regularly to maintain a consistent concentration.
-
Protease Inhibitors: In some instances, a cocktail of protease inhibitors can be added to the culture medium, but this should be done with caution as it can also affect cellular processes.
Troubleshooting Off-Target Effects
This section provides guidance on how to identify, characterize, and mitigate off-target effects of this compound in your cell culture experiments.
Issue 1: Unexpected Cytotoxicity or Anti-Proliferative Effects
If you observe a decrease in cell viability or proliferation that is not consistent with the expected immunomodulatory role of this compound, consider the following troubleshooting steps.
Quantitative Data Summary: Effects of Thymic Peptides on Cell Viability and Proliferation
| Peptide | Cell Line | Assay | Parameter | Value | Reference |
| Thymosin alpha 1 | Human leukemia cell lines (HL-60, K562) | Proliferation Assay | Significant depression after 96h | - | |
| Thymosin alpha 1 | Human breast cancer and leukemia cell lines | Apoptosis Assay | Apoptosis induced | 100-160 µM | |
| Thymosin alpha 1 | Human lung cancer cells (A549) | Proliferation Assay | Anti-proliferative effect | 24 and 48 µg/ml | |
| Thymosin beta 4 | Human corneal epithelial cells | Proliferation Assay | No significant effect on proliferation after ethanol (B145695) exposure | - | |
| Thymosin beta 4 | Multiple Myeloma cells | Proliferation/Apoptosis | Decreased proliferation, increased apoptosis | - |
Experimental Protocol: Assessing Cytotoxicity using MTT Assay
This protocol provides a method to quantify the cytotoxic or anti-proliferative effects of this compound.
-
Cell Seeding: Seed your target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Issue 2: Activation of Unintended Signaling Pathways
If you observe phenotypic changes that suggest the activation of signaling pathways unrelated to the known targets of thymic peptides, it is important to investigate these potential off-target activations.
On-Target Signaling Pathways
Thymic peptides are known to interact with specific signaling pathways to exert their immunomodulatory effects.
-
Thymosin alpha 1: Primarily signals through Toll-like receptors (TLRs), particularly TLR2 and TLR9, leading to the activation of MyD88-dependent pathways, resulting in the activation of NF-κB and MAPK pathways and subsequent cytokine production.
On-Target Signaling of Thymosin alpha 1 via TLRs
-
Thymosin beta 4: Known to interact with actin, Tβ4 can also form a complex with PINCH and Integrin-Linked Kinase (ILK), leading to the activation of the Akt survival pathway.
On-Target Signaling of Thymosin beta 4 via ILK
Potential Off-Target Signaling Pathways
Off-target effects may involve the activation of other signaling cascades.
-
Thymosin beta 4: Has been reported to influence other pathways such as the Wnt/β-catenin and Notch signaling pathways, which could lead to unintended effects on cell proliferation and differentiation. It has also been shown to inhibit NF-κB activation induced by TNF-α.
Potential Off-Target Signaling of Thymosin beta 4
Experimental Protocol: Immunofluorescence for Signaling Pathway Activation
This protocol allows for the visualization of the activation of a specific signaling pathway by monitoring the translocation of a key transcription factor (e.g., NF-κB p65) from the cytoplasm to the nucleus.
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate until they reach 70-80% confluency.
-
Peptide Treatment: Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., TNF-α for NF-κB activation) and a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against the target signaling protein (e.g., anti-NF-κB p65) diluted in 1% BSA in PBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBST and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and assess the subcellular localization of the target protein.
Issue 3: Identifying Unkown Off-Target Binding Partners
If the off-target effects cannot be explained by known cross-reactivities, you may need to identify the unintended binding partners of this compound.
Experimental Workflow: Off-Target Identification
Workflow for Identifying Off-Target Binding Partners
Experimental Protocol: Peptide Pull-Down Assay
This protocol describes a method to isolate and identify proteins that bind to your peptide of interest.
-
Peptide Biotinylation: Synthesize or purchase a biotinylated version of this compound.
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
Peptide Immobilization: Incubate the beads with the biotinylated peptide to allow for binding. Wash the beads to remove any unbound peptide.
-
Cell Lysis: Prepare a cell lysate from your target cells using a non-denaturing lysis buffer.
-
Pull-Down: Incubate the peptide-coated beads with the cell lysate to allow for the binding of interacting proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., containing high salt, low pH, or a competing biotin (B1667282) analog).
-
Analysis by Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the potential binding partners of your peptide.
-
Validation: Validate the identified interactions using a secondary method, such as co-immunoprecipitation or a competitive binding assay.
Control Experiments for Validating Specificity
To ensure that the observed effects are due to the specific action of this compound, it is essential to include the following controls in your experiments:
-
Vehicle Control: Cells treated with the same medium and solvent used to dissolve the peptide, but without the peptide itself. This accounts for any effects of the solvent.
-
Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a randomized sequence. This helps to demonstrate that the observed effect is sequence-specific.
-
Unrelated Peptide Control: A peptide of similar size and chemical properties but with a different, unrelated sequence and biological function.
-
Competitive Inhibition: If a known receptor for the peptide is identified, pre-incubating the cells with an antagonist for that receptor should block the on-target effects of the peptide.
-
Knockdown/Knockout Cells: If the target of the peptide is known, using cells where the target protein has been knocked down or knocked out should abrogate the on-target effects.
By carefully designing your experiments and including these troubleshooting and validation steps, you can confidently assess the on-target and off-target effects of this compound in your cell culture models.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha Carbon Labs | Premium Peptides [alphacarbonlabs.com]
- 4. Thymosin beta 4 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymosin beta-4 - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Bioavailability of Thymus Peptide Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of thymus peptide formulations. Given the limited specific information on "Thymus Peptide C," the guidance provided here is based on established principles for improving peptide bioavailability and data from related thymus peptides such as Thymosin Alpha-1 and Thymulin.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of thymus peptides?
A1: The oral delivery of thymus peptides is primarily hindered by two major physiological barriers:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteolytic enzymes (e.g., pepsin, trypsin, chymotrypsin) present in the stomach and small intestine.[1][2][3] This enzymatic action breaks down the peptide bonds, inactivating the therapeutic molecule before it can be absorbed.
-
Poor Intestinal Permeability: Due to their generally hydrophilic nature and relatively large molecular size, peptides exhibit low permeability across the intestinal epithelial cell layer.[1][3] The tight junctions between epithelial cells restrict paracellular (between cells) transport, and their physicochemical properties are not ideal for efficient transcellular (through cells) passage.[2]
Q2: What are the common formulation strategies to improve the oral bioavailability of thymus peptides?
A2: Several formulation strategies can be employed to protect thymus peptides from degradation and enhance their absorption:
-
Enteric Coatings: These pH-sensitive polymer coatings protect the peptide formulation from the acidic environment of the stomach and dissolve in the more neutral pH of the small intestine, releasing the peptide at the primary site of absorption.
-
Permeation Enhancers: These agents, such as certain fatty acids, surfactants, and bile salts, can transiently and reversibly alter the integrity of the intestinal epithelium, increasing the absorption of peptides.[2]
-
Enzyme Inhibitors: Co-administration of protease inhibitors like aprotinin (B3435010) or soybean trypsin inhibitor can reduce the enzymatic degradation of peptides in the gastrointestinal tract.[2]
-
Mucoadhesive Polymers: These polymers adhere to the mucus layer of the intestine, increasing the residence time of the formulation at the absorption site and allowing for more sustained release and absorption of the peptide.[2][4]
-
Nanoparticle Carrier Systems: Encapsulating peptides in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect them from enzymatic degradation and facilitate their transport across the intestinal mucosa.[5][6] For instance, a patent describes an oral absorption preparation of Thymosin Alpha-1 using solid lipid nanoparticles, which showed improved oral bioavailability in rats.[6]
Q3: Are there any commercially available oral formulations of thymus peptides?
A3: Yes, some thymus peptide products are available in oral formulations. For example, Thymogen Alpha-1 is a supplement that comes in an oral capsule form.[7] Additionally, oral dissolving strips of Thymosin Alpha-1 are also marketed.[8] These products often utilize specific formulation technologies to enable oral absorption.
Q4: What in vitro models are suitable for assessing the intestinal permeability of thymus peptide formulations?
A4: Two widely used in vitro models for predicting intestinal permeability are:
-
Caco-2 Cell Monolayers: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[9][10] It is valuable for studying both passive diffusion and active transport mechanisms.[11][12]
-
Ussing Chamber System: This system uses excised intestinal tissue from animals (e.g., rats, mice) or humans, mounted between two chambers.[13][14] It allows for the study of substance transport across a native intestinal barrier under physiological conditions.[15]
Q5: What analytical techniques are used to quantify thymus peptides in biological samples for pharmacokinetic studies?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides in biological matrices like plasma.[16][17] This technique offers high sensitivity, selectivity, and accuracy, allowing for the precise measurement of peptide concentrations over time to determine pharmacokinetic parameters.[18][19]
Troubleshooting Guides
Issue 1: Low Peptide Permeability in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Rationale |
| High Efflux Ratio (Papp B-A / Papp A-B > 2) | Perform the Caco-2 assay in the presence of specific efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). | An efflux ratio greater than 2 suggests that the peptide is a substrate for efflux transporters, which actively pump it back into the intestinal lumen, reducing net absorption.[11][12] |
| Low Passive Permeability | 1. Co-formulate the peptide with a permeation enhancer. 2. Modify the peptide structure to increase lipophilicity (e.g., lipidation). | Permeation enhancers can open tight junctions or fluidize the cell membrane to increase transport.[2] Increasing lipophilicity can enhance transcellular diffusion. |
| Monolayer Integrity Issues | Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity. | Low TEER values suggest that the cell monolayer is not intact, leading to inaccurate permeability measurements.[11] |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation Performance | Characterize the formulation for particle size, encapsulation efficiency, and release profile before in vivo studies. | Variability in these parameters can lead to inconsistent drug release and absorption, resulting in variable plasma concentrations. |
| Pre-systemic Metabolism | Analyze for metabolites in plasma and feces using LC-MS/MS. | Significant first-pass metabolism in the liver or degradation in the gut can lead to high variability and low bioavailability. |
| Adsorption to Dosing Equipment | Use low-adsorption vials and pipette tips. Pre-treat equipment with a blocking agent if necessary. | Peptides can adsorb to plastic and glass surfaces, leading to inaccurate dosing and variable results. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Select Thymus Peptides
| Peptide | Administration Route | Dose | Tmax (Time to Peak Concentration) | t1/2 (Half-life) | Bioavailability | Species | Reference |
| Thymosin Alpha-1 | Subcutaneous | 900 µg/m² | 1-2 hours | < 3 hours | Well absorbed | Human | [20] |
| Thymopentin (B1683142) | - | - | - | 30 seconds | - | Human | [20] |
| Cyclic Thymic Hexapeptide (cTP6) | Intramuscular | 100-500 µg/kg | - | 2.24-2.95 hours | - | Rhesus Monkey | [16] |
| Thymus Immunosuppressive Pentapeptide (TIPP) | Subcutaneous | 50 mg/kg | 10 minutes | ~6 minutes | Rapidly absorbed | Mouse | [21] |
| Thymosin Alpha-1 (SLN formulation) | Oral | - | - | - | > 50% (relative) | Rat | [6] |
Table 2: Comparison of In Vitro Permeability Models for Peptides
| Model | Advantages | Disadvantages | Reference |
| Caco-2 Cells | High throughput, good reproducibility, allows for mechanistic studies of transport. | Lacks mucus layer, may overexpress certain efflux transporters, long culture time (21 days). | [9][10] |
| Ussing Chamber | Uses native intestinal tissue, preserves the complex cellular environment, allows for regional absorption studies (duodenum, jejunum, ileum). | Lower throughput, tissue viability is limited to a few hours, ethical considerations for animal use. | [13][14][15] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for differentiation and formation of a polarized monolayer.[11][12]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be within the acceptable range for the specific cell line and passage number (typically >250 Ω·cm²).[11]
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test peptide formulation to the apical (donor) compartment.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
Replace the volume removed from the receiver compartment with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.[10]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[11]
-
Protocol 2: Ussing Chamber for Intestinal Permeability
-
Tissue Preparation: Euthanize an animal (e.g., rat) and excise a segment of the small intestine (e.g., jejunum). Open the segment longitudinally and gently remove the muscle layers to obtain a mucosal-submucosal sheet.[14][22]
-
Mounting: Mount the intestinal tissue between the two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.[13][14]
-
Equilibration: Fill both chambers with oxygenated Ringer's solution maintained at 37°C and allow the tissue to equilibrate.
-
Permeability Measurement:
-
Add the thymus peptide formulation to the mucosal chamber.
-
Take samples from the serosal chamber at regular intervals.
-
-
Analysis: Determine the peptide concentration in the serosal samples using LC-MS/MS and calculate the permeability rate.
Protocol 3: LC-MS/MS Quantification of a Thymus Peptide in Plasma
-
Sample Preparation:
-
Precipitate plasma proteins by adding a solvent like acetonitrile (B52724). This step also extracts the peptide from the plasma matrix.[16][17]
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the peptide can be further purified using solid-phase extraction (SPE) if necessary.[23]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) in positive ion mode for sensitive and specific detection of the target peptide and an internal standard.[17]
-
-
Quantification: Generate a calibration curve using known concentrations of the peptide standard and use it to determine the concentration of the peptide in the unknown plasma samples.
Visualizations
Signaling Pathways
References
- 1. seranovo.com [seranovo.com]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research on thymopentin loaded oral N-trimethyl chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103405752A - Oral thymosin alpha1 solid lipid nanoparticle absorption preparation and preparing method thereof - Google Patents [patents.google.com]
- 7. Thymogen Alpha-1: A Superior Alternative to Thymosin Alpha 1 [integrativepeptides.com]
- 8. shop.tringali-health.com [shop.tringali-health.com]
- 9. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Ussing Chamber - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An LC-MS/MS assay to determine plasma pharmacokinetics of cyclic thymic hexapeptide (cTP6) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. q2labsolutions.com [q2labsolutions.com]
- 19. cigb.edu.cu [cigb.edu.cu]
- 20. Thymic peptides for treatment of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Video: Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]
- 23. newomics.com [newomics.com]
Mitigating potential immunogenicity of bovine-derived thymus peptide C
Disclaimer: The following information is provided for research and drug development professionals. The experimental protocols and troubleshooting guides are based on established methodologies for mitigating the immunogenicity of xenogeneic therapeutic peptides. As "Bovine Thymus Peptide C (BTP-C)" is a hypothetical designation for the purpose of this guide, all quantitative data presented are illustrative examples and should not be considered as experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the potential for immunogenicity with Bovine this compound (BTP-C)?
A1: As a xenogeneic (bovine-derived) peptide, BTP-C has the potential to be recognized as foreign by the human immune system, which can lead to the development of anti-drug antibodies (ADAs).[1][2][3][4] This immune response is primarily driven by the presence of T-cell epitopes within the peptide sequence that can bind to human leukocyte antigen (HLA) molecules, initiating a T-cell dependent immune cascade.[1][5][6][7] The formation of ADAs can potentially lead to reduced efficacy, altered pharmacokinetics, and in some cases, adverse events.[6][8][9]
Q2: What are the primary strategies to mitigate the immunogenicity of BTP-C?
A2: The main strategies focus on reducing the peptide's recognition by the immune system. These include:
-
Deimmunization: This involves identifying and removing or modifying T-cell epitopes within the BTP-C sequence through techniques like site-directed mutagenesis.[10] The goal is to create a modified peptide with reduced affinity for HLA molecules without compromising its therapeutic activity.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to BTP-C can shield immunogenic epitopes from immune recognition.[11][12][13] This "shielding" effect can also improve the peptide's pharmacokinetic profile by increasing its half-life and solubility.[12][13]
-
Formulation Strategies: Optimizing the formulation of the BTP-C drug product can help reduce immunogenicity. This can involve using specific excipients that minimize aggregation, as aggregated peptides can be more immunogenic.[14]
Q3: How can I predict the immunogenicity of my BTP-C construct?
A3: A combination of in silico and in vitro methods is recommended for a comprehensive immunogenicity risk assessment:
-
In Silico Tools: Computational algorithms can predict potential T-cell epitopes within the BTP-C sequence by modeling their binding affinity to various HLA alleles.[7][15][16][17]
-
In Vitro Assays:
-
MHC Binding Assays: These assays directly measure the binding affinity of BTP-C-derived peptides to purified HLA molecules.[18][19][20][21][22]
-
T-Cell Proliferation Assays: These functional assays assess the ability of BTP-C to stimulate T-cell activation and proliferation in human peripheral blood mononuclear cells (PBMCs).[23][24][25][26]
-
Q4: What are the critical quality attributes to monitor for BTP-C regarding immunogenicity?
A4: Key quality attributes to monitor throughout the manufacturing process and stability studies include:
-
Impurity Profile: Peptide-related impurities introduced during synthesis or degradation can be immunogenic.[1][3][4]
-
Aggregation: The presence of aggregates should be closely monitored as they can increase the immunogenic potential of BTP-C.[14]
-
Structural Integrity: Any changes to the peptide's structure could expose new epitopes.
Troubleshooting Guides
Troubleshooting High Signal in T-Cell Proliferation Assays
| Observed Issue | Potential Cause | Recommended Action |
| High background proliferation in negative control wells | Contamination of cell culture with mitogens (e.g., endotoxin). | Use endotoxin-free reagents and test all components for endotoxin (B1171834) levels. Ensure aseptic technique during the assay. |
| Non-specific activation of T-cells by assay components. | Titrate the concentration of BTP-C to find the optimal range that induces a specific response without causing non-specific activation. | |
| Unexpectedly high proliferation across all BTP-C concentrations | Presence of immunogenic impurities in the BTP-C sample. | Further purify the BTP-C sample using techniques like HPLC. Analyze the impurity profile of the sample. |
| The BTP-C sequence is highly immunogenic. | Proceed with epitope mapping to identify immunodominant regions and consider deimmunization strategies. |
Troubleshooting Inconsistent Results in MHC Binding Assays
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing of all reagents. Use a multichannel pipette for consistency. |
| Instability of the HLA-peptide complex. | Optimize incubation times and temperatures. Ensure the use of protease inhibitors in the assay buffer. | |
| Low overall binding signal, even with positive control peptide | Inactive HLA molecules or labeled peptide. | Verify the activity of the purified HLA molecules and the integrity of the fluorescently or radioactively labeled probe peptide. |
| Suboptimal assay buffer conditions (pH, ionic strength). | Prepare fresh assay buffers and confirm that the pH is optimal for HLA-peptide binding. |
Data Presentation
Table 1: Illustrative In Silico T-Cell Epitope Prediction for a Hypothetical BTP-C Sequence
| Peptide Sequence | Position | Predicted HLA Allele | Binding Affinity Score (IC50 nM) | Immunogenicity Prediction |
| LMKGTFDSV | 12-20 | HLA-DRB10101 | 45.2 | High |
| YTRPIKFEG | 35-43 | HLA-DRB10401 | 150.8 | Medium |
| VAEQWNSGT | 58-66 | HLA-DRB1*0701 | 890.1 | Low |
Table 2: Illustrative In Vitro Immunogenicity Assessment of BTP-C Variants
| BTP-C Variant | Modification | MHC Binding Affinity (IC50 nM) vs. Wild-Type | T-Cell Proliferation Index vs. Wild-Type |
| Wild-Type | None | 1.0 | 1.0 |
| BTP-C-M1 | F17A substitution | 3.5 (Reduced) | 0.4 (Reduced) |
| BTP-C-PEG | 20 kDa PEGylation | 8.2 (Significantly Reduced) | 0.1 (Significantly Reduced) |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the ability of BTP-C to induce T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
CFSE dye
-
BTP-C (lyophilized)
-
Phytohemagglutinin (PHA) as a positive control
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label the PBMCs with CFSE dye according to the manufacturer's instructions.
-
Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of BTP-C in culture medium and add to the respective wells. Include a vehicle control (no peptide) and a positive control (PHA).
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8.
-
Acquire the samples on a flow cytometer and analyze the CFSE dilution in the CD4+ and CD8+ T-cell populations. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
Protocol 2: Competitive MHC Class II Binding Assay
This protocol describes a method to measure the binding affinity of BTP-C-derived peptides to purified HLA class II molecules.[18][19]
Materials:
-
Purified, soluble HLA-DR molecules (e.g., HLA-DRB1*0101)
-
A high-affinity, fluorescently labeled reference peptide for the chosen HLA allele
-
Unlabeled BTP-C-derived peptides to be tested
-
Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent)
-
96-well black plates
-
Fluorescence polarization reader
Procedure:
-
In a 96-well plate, add a fixed concentration of purified HLA-DR molecules and the fluorescently labeled reference peptide to each well.
-
Add serial dilutions of the unlabeled BTP-C competitor peptides to the wells.
-
Incubate the plate at 37°C for 48-72 hours to allow for binding to reach equilibrium.
-
Measure the fluorescence polarization (FP) of each well.
-
The binding of the unlabeled BTP-C peptides will displace the fluorescent reference peptide, leading to a decrease in the FP signal.
-
Calculate the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the reference peptide binding.
Mandatory Visualizations
Caption: T-cell dependent immunogenicity pathway for BTP-C.
Caption: Workflow for mitigating the immunogenicity of BTP-C.
References
- 1. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractpharma.com [contractpharma.com]
- 3. vitabella.com [vitabella.com]
- 4. Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. Immunogenicity of protein therapeutics: The key causes, consequences and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunogenicity to Therapeutic Proteins: Impact on PK/PD and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 13. bachem.com [bachem.com]
- 14. Immunogenicity of therapeutic proteins: Influence of aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Silico Immunogenicity Assessment of Therapeutic Peptides - Li - Current Medicinal Chemistry [edgccjournal.org]
- 17. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. stemcell.com [stemcell.com]
- 26. proimmune.com [proimmune.com]
Technical Support Center: Optimizing Incubation Times for Thymus Peptide C in Cellular Assays
Welcome to the technical support center for Thymus Peptide C. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an immunomodulatory peptide with the amino acid sequence Ala-Gly-Lys-Lys-Asp-Gly-Ala-Leu-Pro-Gly-Val-Gly (AGKKDGALPGVG). It is identified by the CAS number 316791-23-8.[1] As a hormonal agent derived from the thymus glands of young calves, it is understood to play a role in the maturation and differentiation of T-cells, thereby supporting the physiological functions of the thymus.[2][3]
Q2: What is the primary mechanism of action for this compound?
This compound is believed to exert its effects by promoting the differentiation and maturation of T-lymphocytes. This action helps to enhance the cell-mediated immune response.[1] It is suggested that it may also have anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines like TNF-α.[1]
Q3: How should I dissolve and store this compound?
For optimal stability, this compound should be stored in its lyophilized form at -20°C, protected from light. Before use, it can be dissolved in sterile, distilled water or a buffered saline solution. To aid dissolution, gentle vortexing or sonication can be used. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles to prevent degradation.
Q4: What are the typical starting concentrations for this compound in cellular assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. As a general starting point, a concentration range of 0.1 µg/mL to 10 µg/mL is often a reasonable starting point for in vitro cellular assays. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q5: What is the expected outcome of treating lymphocytes with this compound?
Treatment of lymphocytes, particularly T-cells, with this compound is expected to induce proliferation and differentiation. This can be measured through various assays such as lymphocyte proliferation assays (e.g., MTT or [3H]-thymidine incorporation) and cytokine secretion assays (e.g., ELISA or flow cytometry to detect cytokines like IL-2 and IFN-γ).
Troubleshooting Guides
Issue 1: Low or No Cellular Response (e.g., Proliferation, Cytokine Secretion)
| Potential Cause | Verification | Suggested Solution |
| Peptide Degradation | Check the storage conditions and age of the peptide stock. | Store the lyophilized peptide at -20°C and protect it from light. Reconstitute just before use and avoid multiple freeze-thaw cycles. |
| Suboptimal Peptide Concentration | Review the concentration range used in the experiment. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µg/mL to 50 µg/mL) to identify the optimal working concentration. |
| Incorrect Incubation Time | The chosen incubation time may be too short or too long to observe the desired effect. | Conduct a time-course experiment. For proliferation, typical incubation times range from 24 to 72 hours. For cytokine secretion, shorter incubation times of 6 to 24 hours are common. |
| Cell Health and Viability | Assess cell viability using a method like Trypan Blue exclusion before and after the assay. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use low-passage number cells whenever possible. |
| Assay-Specific Issues | Review the protocol for the specific assay being used (e.g., lymphocyte proliferation, cytokine secretion). | Ensure all reagents are properly prepared and that the assay protocol is followed correctly. For example, in a cytokine secretion assay, ensure that a protein transport inhibitor (e.g., Brefeldin A) is added at the appropriate time if performing intracellular staining. |
Issue 2: High Background or Non-Specific Effects
| Potential Cause | Verification | Suggested Solution |
| Peptide Contamination | Endotoxin (B1171834) contamination can cause non-specific immune cell activation. | Use endotoxin-free reagents and test the peptide for endotoxin levels. |
| High Peptide Concentration | Very high concentrations of peptides can sometimes lead to non-specific or even toxic effects. | Refer to the dose-response curve to ensure you are using a concentration in the optimal range and not at a cytotoxic level. |
| Cell Culture Conditions | High cell density or poor media conditions can lead to increased background activation. | Optimize cell seeding density to avoid overcrowding. Ensure the culture medium is fresh and contains the necessary supplements. |
| Serum in Media | Components in serum can sometimes cause non-specific cell activation. | Consider reducing the serum concentration or using a serum-free medium if compatible with your cells. |
Experimental Protocols
Lymphocyte Proliferation Assay (MTT-based)
This protocol provides a general framework for assessing the effect of this compound on lymphocyte proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a specific lymphocyte cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs or harvest the lymphocyte cell line. Resuspend the cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the peptide solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined by a time-course experiment, typically ranging from 24 to 72 hours .
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Cytokine Secretion Assay (ELISA)
This protocol outlines the measurement of a specific cytokine (e.g., IL-2) secreted by lymphocytes in response to this compound.
Materials:
-
PBMCs or a specific lymphocyte cell line
-
Complete RPMI-1640 medium
-
This compound
-
ELISA kit for the cytokine of interest (e.g., human IL-2)
-
24-well culture plates
-
Microplate reader
Procedure:
-
Cell Preparation: Prepare cells as described in the lymphocyte proliferation assay protocol, adjusting the concentration to 2 x 10^6 cells/mL.
-
Plating and Treatment: Add 500 µL of the cell suspension to each well of a 24-well plate. Add 500 µL of the appropriate this compound dilution to achieve the desired final concentrations. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. The optimal incubation time for cytokine secretion is typically shorter than for proliferation and should be determined experimentally, often between 6 and 24 hours .
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 10 minutes) to pellet the cells.
-
ELISA: Carefully collect the supernatant from each well without disturbing the cell pellet. Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve.
Data Presentation
Table 1: Example Dose-Response of this compound on Lymphocyte Proliferation (MTT Assay)
| This compound (µg/mL) | Absorbance (570 nm) - 48h Incubation | % Proliferation (relative to control) |
| 0 (Control) | 0.250 | 100% |
| 0.1 | 0.300 | 120% |
| 1 | 0.450 | 180% |
| 10 | 0.550 | 220% |
| 50 | 0.560 | 224% |
Table 2: Example Time-Course of IL-2 Secretion in Response to this compound (10 µg/mL)
| Incubation Time (hours) | IL-2 Concentration (pg/mL) |
| 0 | < 5 |
| 6 | 50 |
| 12 | 150 |
| 24 | 250 |
| 48 | 200 |
Visualizations
Caption: General signaling pathway of this compound.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting logic for low cellular response.
References
Technical Support Center: Thymus Peptide C (Featuring Thymosin Alpha 1 as a representative)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with Thymus Peptide C. For detailed experimental context, this guide uses Thymosin Alpha 1 (Tα1), a well-characterized synthetic 28-amino acid peptide with immunomodulatory properties, as a representative for "this compound".[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound (represented by Thymosin Alpha 1)?
A1: this compound, exemplified by Thymosin Alpha 1 (Tα1), is a synthetic peptide that mirrors the biological activity of naturally occurring thymic hormones.[1][3] It plays a crucial role in modulating the immune system by enhancing T-cell maturation and function, stimulating the production of cytokines, and promoting the overall balance of both innate and adaptive immunity.[1][2][4] Due to these properties, it is widely researched for its potential in treating immunodeficiencies, chronic infections, and as an adjunct in cancer therapy.[3][4]
Q2: What is the primary mechanism of action for Thymosin Alpha 1?
A2: Thymosin Alpha 1 exerts its effects by interacting with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on immune cells like dendritic cells.[3][4][5] This interaction triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the activation of T-cells, natural killer (NK) cells, and the production of key cytokines such as IL-2, IFN-α, and IFN-γ.[2][4][5]
Q3: How should I properly store and reconstitute Thymosin Alpha 1?
A3: Proper storage and reconstitution are critical for maintaining the peptide's bioactivity.
-
Storage of Lyophilized Powder: The lyophilized powder should be stored at 2-8°C for short-term storage or at -20°C for long-term storage, protected from light and moisture.[6]
-
Reconstitution: To reconstitute, use sterile, bacteriostatic water.[6][7] Slowly inject the water down the side of the vial to avoid foaming. Gently swirl the vial until the powder is completely dissolved. Do not shake.[6] The concentration will depend on the volume of bacteriostatic water added; a common reconstitution is to add 2 mL of water to a 10 mg vial.[7][8]
-
Storage of Reconstituted Peptide: Once reconstituted, the solution should be stored at 2-8°C and used within 7 days.[6] Avoid repeated freeze-thaw cycles.
Q4: What are the expected biological effects of Thymosin Alpha 1 in vitro and in vivo?
A4: In research settings, Thymosin Alpha 1 has been shown to:
-
Enhance the activity of Natural Killer (NK) cells.[8]
-
Modulate cytokine production, often increasing Th1-associated cytokines like IL-2 and IFN-γ.[2][4]
-
Enhance the effectiveness of vaccines.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound (Thymosin Alpha 1).
Q5: I am observing high variability in my cell proliferation assay (e.g., CFSE or MTT assay) results. What could be the cause?
A5: High variability in proliferation assays is a common issue. Here are several potential causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a frequent source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting steps.[10] For sensitive assays, avoid using the outer wells of the plate, which are more prone to evaporation.
-
-
Peptide Solubility Issues: The peptide may not be fully dissolved, leading to inconsistent concentrations across wells.
-
Solution: Visually inspect the reconstituted peptide solution for any particulates. If solubility is an issue, consider using a small amount of a compatible organic solvent like DMSO to dissolve the peptide before diluting it in your culture medium.[11]
-
-
Contaminants in Culture: Contaminants in the media or from the cell isolation process can cause unsolicited lymphocyte activation.
-
Solution: Use fresh, high-quality culture media and reagents. When isolating PBMCs, ensure that red blood cell lysis is complete and does not cause undue stress to the lymphocytes.[12]
-
-
High Background Proliferation in Unstimulated Controls: This can mask the specific effect of the peptide.
-
Solution: This may be due to the batch of serum (FBS) used, which can contain mitogenic factors. Test different batches of FBS to find one with low background stimulation. Allowing cells to "rest" in culture overnight before adding the peptide can also help reduce background activation.[12]
-
Q6: The peptide is not showing the expected effect on cytokine production (e.g., no increase in IFN-γ). Why might this be?
A6: A lack of expected cytokine response can be due to several factors:
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling.
-
Solution: Always follow the recommended storage and reconstitution protocols.[6] Avoid multiple freeze-thaw cycles. Once reconstituted, use the peptide solution promptly.
-
-
Suboptimal Peptide Concentration: The concentration of the peptide may be too low or too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.
-
-
Cell Health and Density: The cells may not be healthy or at the correct density to produce a measurable cytokine response.
-
Solution: Ensure cells are viable and in the logarithmic growth phase. Optimize cell seeding density for your specific assay.
-
-
Kinetics of Cytokine Release: You may be measuring cytokine levels at a suboptimal time point.
-
Solution: Conduct a time-course experiment to identify the peak of cytokine production in response to the peptide.
-
Q7: My peptide solution appears cloudy or has precipitates. What should I do?
A7: Cloudiness or precipitation indicates poor solubility or aggregation, which can significantly impact your results.[13]
-
Amino Acid Composition: Peptides with a high proportion of hydrophobic amino acids are more prone to aggregation.[13][14]
-
Solution: Try dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile (B52724) before adding it to your aqueous buffer.[11][14] It is crucial to dissolve the peptide completely in the organic solvent before adding the aqueous solution.[14]
-
-
pH of the Solution: Peptide solubility is often lowest at its isoelectric point (pI).
-
Solution: Adjusting the pH of the buffer can improve solubility. For acidic peptides, a basic buffer may help, and for basic peptides, an acidic buffer may be more suitable.[13]
-
-
Incorrect Storage: Storing the peptide in a solution prone to pH changes can lead to precipitation over time.
-
Solution: Use a buffered solution for storage and ensure it is stored at the correct temperature.
-
Data Presentation
Table 1: Effect of Thymosin Alpha 1 on T-Lymphocyte Subsets in Patients with Severe Acute Pancreatitis
| Parameter | Control Group (n=353) | Thymosin Alpha 1 Group (n=353) | Mean Difference (95% CI) | P-value |
| CD4+ Cells (%) | Baseline | Post-treatment | 4.53 (3.02, 6.04) | <0.00001 |
| CD4+/CD8+ Ratio | Baseline | Post-treatment | 0.42 (0.26, 0.58) | <0.00001 |
| CRP (mg/L) | Baseline | Post-treatment (low-dose Tα1) | -30.12 (-35.75, -24.49) | <0.00001 |
This table summarizes data from a meta-analysis of five randomized controlled trials.[15]
Table 2: In Vitro Effect of Thymosin Alpha 1 on Antioxidant Enzyme Activity in A549 Lung Cancer Cells
| Enzyme | Concentration of Tα1 | % Increase in Activity (Mean ± SD) |
| Catalase | 12 µg/ml | Significant increase |
| Superoxide Dismutase | 6 and 12 µg/ml | Significant increase |
| Glutathione Peroxidase | 3, 6, and 12 µg/ml | Significant increase |
Data adapted from a study investigating the antioxidant properties of Tα1.[9]
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay using CFSE
This protocol outlines a method to assess the effect of Thymosin Alpha 1 on the proliferation of human peripheral blood mononuclear cells (PBMCs).
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1x10^7 cells in 1 mL of PBS.
-
Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 media with 10% FBS.
-
Wash the cells twice with complete RPMI-1640 media.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 media at a concentration of 1x10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Prepare serial dilutions of Thymosin Alpha 1 (e.g., 0.1, 1, 10, 100 ng/mL).
-
Add 100 µL of the Thymosin Alpha 1 dilutions to the respective wells.
-
Include a positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) and an unstimulated (vehicle) control.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if subset analysis is desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and examining the dilution of the CFSE signal. Each peak of reduced fluorescence intensity represents a cell division.
-
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol describes how to measure the production of IFN-γ from PBMCs treated with Thymosin Alpha 1.
-
Cell Culture and Treatment:
-
Isolate and culture PBMCs as described in Protocol 1.
-
Plate 2x10^5 cells per well in a 96-well flat-bottom plate.
-
Add Thymosin Alpha 1 at the desired concentrations. Include positive and negative controls.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined in a preliminary experiment.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA Procedure:
-
Perform the ELISA for IFN-γ according to the manufacturer's instructions for your specific ELISA kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, blocking the plate, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the standards and calculate the concentration of IFN-γ in each sample.
-
Visualizations
Caption: Signaling pathway of Thymosin Alpha 1 via Toll-like receptors.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptidedosages.com [peptidedosages.com]
- 7. happyhormonesmd.com [happyhormonesmd.com]
- 8. Thymosin Alpha-1 - Research Dosing [researchdosing.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]
- 12. researchgate.net [researchgate.net]
- 13. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. Frontiers | Thymosin alpha 1 alleviates inflammation and prevents infection in patients with severe acute pancreatitis through immune regulation: a systematic review and meta-analysis [frontiersin.org]
Validation & Comparative
A Comparative Guide to the In Vivo Immunomodulatory Effects of Thymus Peptide C and Alternative Thymic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo immunomodulatory effects of Thymus Peptide C and other well-characterized thymic peptides, namely Thymosin alpha 1 and Thymopentin. The information presented is intended to assist researchers and drug development professionals in evaluating these agents for potential therapeutic applications. It is important to note that while Thymosin alpha 1 and Thymopentin are well-defined synthetic peptides with a substantial body of research, "this compound" is described as a hormonal agent derived from calf thymus, and specific, quantitative in vivo data for this particular peptide is limited in publicly available scientific literature. Therefore, for the purpose of this comparison, data on broader "thymus extracts" are used as a proxy for this compound, with the understanding that these are heterogeneous mixtures.
Comparative Analysis of Immunomodulatory Effects
The following table summarizes the known in vivo immunomodulatory effects of this compound (represented by thymus extracts), Thymosin alpha 1, and Thymopentin. The data is compiled from various preclinical and clinical studies.
| Feature | This compound (as Thymus Extracts) | Thymosin alpha 1 | Thymopentin (TP5) |
| Primary Function | Substitutes for physiological functions of the thymus, promoting T-cell maturation[1]. | Enhances T-cell, dendritic cell, and antibody responses; modulates cytokine and chemokine production[2]. | The active site of thymopoietin, it enhances the production of thymic T-cells and helps restore immunocompetence[3]. |
| Effect on T-Cells | Induces differentiation of precursor cells into T-lymphocytes[1][4]. Modulates the number and activity of T-helper and T-suppressor cells. | Increases T-cell maturation, particularly CD4+ and CD8+ T-cells. | Induces the differentiation of T-cell precursors in vivo. |
| Effect on Cytokines | Can induce the production of IL-2 and IFN. In some contexts, may reduce pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 while increasing anti-inflammatory IL-10. | Modulates the production of various cytokines, including increasing IL-2, IFN-γ, IL-12, and IL-18, and can have a negative effect on IL-1β and TNF-α. | In vivo, it activates the production of several cytokines including IL-1α, IL-2, IL-6, IL-10, and IFN-γ. |
| Mechanism of Action | Recruits immature stem cells from the bone marrow and stimulates their maturation into active T-cells in the lymphatic system. | Acts via Toll-like receptors (TLRs), such as TLR2 and TLR9, on dendritic cells to stimulate signaling pathways and cytokine production. | The probable mechanism involves the activation of the NF-κB signaling pathway. |
| In Vivo Models | Used in models of diabetes to restore humoral and cellular immunity. | Shown to be effective in immunosuppressed animal models, enhancing immune responses against fungal and viral infections. | Studied in aging humans where it increased IL-2 production and IL-2 receptor expression. Also studied in mice with acute and chronic inflammation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of thymic peptides.
Cyclophosphamide-Induced Immunosuppression Model in Mice
This model is widely used to evaluate the efficacy of immunomodulatory agents in a state of compromised immunity.
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Immunosuppression Induction: Administer cyclophosphamide (B585) (CP) intraperitoneally at a dose of 80 mg/kg body weight for three consecutive days.
-
Treatment: Following CP administration, the test substance (e.g., thymic peptide) is administered daily for a specified period (e.g., 7-14 days) via a relevant route (e.g., subcutaneous or intraperitoneal injection). A control group receives a vehicle (e.g., saline), and a positive control group may receive a known immunomodulator.
-
Sample Collection: At the end of the treatment period, blood and spleens are collected for immunological analysis.
-
Readouts:
-
Immune Organ Index: Spleen and thymus are weighed, and the index is calculated as (organ weight (mg) / body weight (g)).
-
Cellular Analysis: Splenocytes are isolated for flow cytometric analysis of T-cell subpopulations (CD4+, CD8+).
-
Humoral Analysis: Serum is collected for the measurement of cytokine levels (e.g., IL-2, IFN-γ, TNF-α) by ELISA.
-
Flow Cytometric Analysis of T-Lymphocyte Populations
This technique is used to quantify different populations of immune cells.
-
Sample Preparation: A single-cell suspension is prepared from the spleen by mechanical dissociation. Red blood cells are lysed using a suitable buffer.
-
Antibody Staining: The cells are stained with fluorescently labeled monoclonal antibodies specific for cell surface markers (e.g., anti-CD3 for total T-cells, anti-CD4 for helper T-cells, and anti-CD8 for cytotoxic T-cells).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is analyzed using appropriate software to identify and quantify the percentage of different lymphocyte populations within a specified gate.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a widely used method for quantifying protein levels in biological fluids.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-2) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Serum samples and a standard curve of known cytokine concentrations are added to the wells and incubated.
-
Detection: A biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin.
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by thymic peptides and a general workflow for in vivo immunomodulatory studies.
References
Cross-Validation of Thymus Peptide C Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Thymus Peptide C and related thymic peptides across various in vitro and in vivo assays. The data herein is compiled from multiple studies to offer a cross-validated perspective on the immunomodulatory effects of these compounds.
This compound is a hormonal agent derived from the thymus glands of young calves, known to substitute for the physiological functions of the thymus. Its primary role involves the recruitment of immature immune cells from the bone marrow and the stimulation of their maturation into fully active T-cells within the lymphatic system[1]. This guide will delve into the quantitative bioactivity of thymus peptides, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways.
Comparative Bioactivity of Thymic Peptides
The following tables summarize the quantitative data on the bioactivity of various thymic peptides, including preparations from bovine thymus, across different immunomodulatory assays. Due to the limited data available specifically for "this compound," this guide includes data from functionally similar and well-characterized thymic peptides and extracts to provide a broader context for its potential bioactivity.
| Peptide/Extract | Assay Type | Cell Line/Model | Concentration | Observed Effect | Source |
| Bovine Thymic Peptide Preparation (Pa) | NF-κB Inhibition (SEAP Reporter Assay) | THP-1 Human Monocytic Cells | 0.001 - 10 µg/mL | Dose-dependent inhibition of SEAP secretion (12-33% inhibition) | [2] |
| Bovine Thymic Peptide Preparation (Pb) | NF-κB Inhibition (SEAP Reporter Assay) | THP-1 Human Monocytic Cells | 10 µg/mL | Inhibition of NF-κB activation | [2] |
| API TFX (Thymus Factor X) | NF-κB Inhibition (SEAP Reporter Assay) | THP-1 Human Monocytic Cells | 10 µg/mL | Inhibition of NF-κB activation | [2][3] |
| Thymopoietin (B12651440) | T-cell Differentiation (Thy 1.2 Antigen Induction) | Athymic (nu/nu) mouse null lymphocytes | < 0.25 ng/mL | Detectable induction of T-cell differentiation | [4][5] |
| Thymulin | Cytokine Secretion (Proinflammatory cytokines) | RAW 264.7 Macrophages | Not specified | Increased proinflammatory cytokine secretion | [6] |
| Thymopentin | Cytokine Secretion (Proinflammatory cytokines) | RAW 264.7 Macrophages | Not specified | Increased proinflammatory cytokine secretion | [6] |
| Thymalin | T-lymphocyte Count (in vivo) | Severe COVID-19 Patients | Not specified | 2.2-fold increase in T-lymphocytes | [7] |
| Thymalin | Cytokine Levels (in vivo) | Severe COVID-19 Patients | Not specified | 6.5-fold reduction in IL-6 | [7] |
| Hybrid Peptide (LTAa) with Tα1 component | Cytokine Secretion (TNF-α, IL-6, IL-1β) | RAW264.7 Macrophages | 10 µg/mL | Significant increase in TNF-α, IL-6, and IL-1β secretion | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
NF-κB Inhibition Assay (SEAP Reporter Assay)
This assay quantitatively measures the inhibition of the NF-κB signaling pathway.
-
Cell Culture:
-
THP1-Blue™ NF-κB cells are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, 2 mM L-glutamine, 25 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a 5% CO₂ incubator.
-
-
Assay Protocol:
-
Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Treat the cells with various concentrations of the thymus peptide preparation (e.g., 0.001, 0.1, or 10 µg/mL).
-
Co-stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10 ng/mL to induce NF-κB activation. Include a positive control (LPS only) and a negative control (untreated cells).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Measure the activity of secreted embryonic alkaline phosphatase (SEAP) by adding a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant.
-
Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm.
-
Assess cell viability in parallel using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Normalize the SEAP absorbance to cell viability and express the results as a percentage of the LPS-treated control[3].
-
T-Cell Differentiation Assay
This bioassay assesses the induction of T-cell differentiation from precursor cells.
-
Cell Preparation:
-
Isolate null lymphocytes from the spleens of germ-free athymic (nu/nu) mice.
-
-
Assay Protocol:
-
Incubate the null lymphocytes with varying concentrations of the thymic peptide (e.g., Thymopoietin starting from < 0.25 ng/mL).
-
To enhance sensitivity and specificity, ubiquitin can be added to the incubation mixture.
-
After a defined incubation period, assess the expression of the T-cell differentiation marker Thy 1.2 antigen using flow cytometry with a fluorescently labeled anti-Thy 1.2 antibody.
-
Quantify the percentage of cells induced to express the Thy 1.2 antigen and establish a dose-response relationship[4][5].
-
Macrophage Cytokine Secretion Assay
This assay measures the production of proinflammatory cytokines by macrophages in response to thymic peptides.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells at 37°C in a 5% CO₂ atmosphere.
-
-
Assay Protocol:
-
Plate RAW 264.7 cells in a 96-well plate at a suitable density.
-
Treat the cells with the thymic peptide of interest. For some experiments, cells can be co-stimulated with LPS.
-
Incubate the cells for a specified period (e.g., 12-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of proinflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine, following the manufacturer's instructions[8].
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by thymic peptides and a general workflow for the cross-validation of their bioactivity.
Caption: Signaling pathway of thymic peptides in macrophages.
Caption: Experimental workflow for cross-validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioassay determinations of thymopoietin and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassay determinations of thymopoietin and thymic hormone levels in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymus peptides regulate activity of RAW 264.7 macrophage cells: inhibitory analysis and a role of signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Drug Thymalin Regulates Immune Status in Severe COVID-19 Older Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Head-to-Head Comparison: Thymus Peptide C and TFX-Thymomodulin in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two immunomodulatory agents derived from bovine thymus: Thymus Peptide C and TFX-Thymomodulin. While both are utilized in research for their potential to influence the immune system, they differ in their available characterization and specific documented effects. This document aims to objectively present the existing data to aid in experimental design and drug development decisions.
Overview and Physicochemical Properties
Thymus-derived peptides are a class of biological response modifiers known to play a role in the maturation and function of T-lymphocytes. Both this compound and TFX-Thymomodulin fall into this category, being extracts from calf thymus glands.
This compound is commercially available as a hormonal agent for research purposes. It is described as a substitute for the physiological functions of the thymus, particularly in promoting the maturation of T-cells from immature hematopoietic stem cells.[1][2][3]
TFX-Thymomodulin refers to preparations of calf thymus extracts, with "TFX" (also known as TFX-Polfa) and "Thymomodulin" being specific formulations. These are also mixtures of various peptides.[4][5][6][7] TFX is noted for its ability to restore immune functions in immunocompromised states.[6] Thymomodulin is an acid lysate of calf thymus composed of peptides with a molecular weight range of 1-10 kD.[5][8]
The following table summarizes the available physicochemical properties. It is important to note that "this compound" data is derived from a Certificate of Analysis for a specific batch and may not be representative of all batches.
| Property | This compound | TFX-Thymomodulin |
| Source | Young calf thymus glands[1][2][3] | Calf thymus glands[6][8] |
| Composition | Not fully disclosed; contains 1.2% Thymosin α1 in a tested batch.[9] | A mixture of peptides; Thymomodulin has a molecular weight range of 1-10 kD.[5][8] |
| Appearance | White to off-white solid[9] | Not consistently reported. |
| pH (of a specific batch) | 6.76[9] | Not specified. |
| Endotoxin Level (of a specific batch) | < 2 EU/mg[9] | Not specified. |
Mechanism of Action and Immunomodulatory Effects
Both agents are understood to exert their effects by modulating the immune system, primarily through their influence on T-cell development and function.
This compound is reported to:
-
Recruit immature stem cells from the bone marrow.[1]
-
Stimulate their maturation into fully active T-cells within the lymphatic system.[1]
-
Increase granulopoiesis and erythropoiesis.[1]
-
Antagonize the effects of adrenocortical hormones on the lymphatic system.[1]
TFX-Thymomodulin has been shown to:
-
Induce the maturation of T-lymphocytes.[5]
-
Enhance the functions of mature T-lymphocytes, which in turn affects B-cell and macrophage functions.[5]
-
Exhibit co-stimulatory action on mitogen-induced mouse thymocyte proliferation.[10][11]
-
Partially restore the proliferation capability of mouse thymocytes exposed to hydrocortisone.[10][11]
-
Influence the expression of Mitogen-Activated Protein Kinases (MAPKs) in various cell lines, suggesting a role in cell maturation and differentiation.[10][11]
The following diagram illustrates the general proposed mechanism of action for these thymic peptides in T-cell maturation.
Caption: General pathway of thymic peptide-induced T-cell maturation.
Experimental Data and Comparative Efficacy
Direct, quantitative, head-to-head comparative studies between this compound and TFX-Thymomodulin are not available in the public domain. The following table summarizes findings from separate studies on thymic extracts, which may provide an indirect comparison of their potential efficacy.
| Experimental Outcome | This compound (General Claims) | TFX-Thymomodulin (Experimental Findings) |
| T-Cell Maturation | Stimulates maturation of immature stem cells to active T-cells.[1] | Induces T-lymphocyte maturation in vitro and in vivo.[5] |
| Lymphocyte Proliferation | Not specified. | TFX exhibits co-stimulatory action on Concanavalin (B7782731) A-induced mouse thymocyte proliferation.[10][11] |
| Cytokine Production | Not specified. | TFX weakly inhibits LPS-induced TNF-α, IL-1β, and IL-6 by the THP-1 monocyte cell line.[10][11] |
| Antiviral Activity | Implied for chronic viral infections.[1] | TFX inhibits Herpes virus-1 (HSV-1) replication in A549 cells.[10][11] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on the claimed effects of thymic peptides, standard immunological assays can be employed. Below are representative protocols for assessing the immunomodulatory effects of these agents.
T-Cell Maturation Assay
Objective: To determine the effect of thymic peptides on the differentiation of hematopoietic precursor cells into mature T-lymphocytes.
Methodology:
-
Isolate CD34+ hematopoietic stem cells from human cord blood or bone marrow.
-
Culture the cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and cytokines such as IL-3 and IL-6).
-
Establish different treatment groups: a negative control (vehicle), a positive control (e.g., a known T-cell differentiation cocktail), and experimental groups with varying concentrations of this compound or TFX-Thymomodulin.
-
Incubate the cultures for a period of 14-21 days, refreshing the medium and treatments as required.
-
At the end of the culture period, harvest the cells and perform flow cytometry analysis.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers, including CD3, CD4, and CD8.
-
Quantify the percentage of CD3+, CD4+, and CD8+ cells in each treatment group to assess the extent of T-cell differentiation.
Caption: Workflow for assessing T-cell maturation.
Lymphocyte Proliferation Assay
Objective: To evaluate the effect of thymic peptides on the proliferation of lymphocytes in response to a mitogen.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in a complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add varying concentrations of this compound or TFX-Thymomodulin to the wells.
-
Stimulate the cells with a suboptimal concentration of a mitogen, such as phytohemagglutinin (PHA) or concanavalin A (Con A). Include unstimulated and mitogen-only controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
For the final 18 hours of incubation, add a proliferation marker such as BrdU or [3H]-thymidine to each well.
-
Measure the incorporation of the marker using an appropriate detection method (e.g., ELISA for BrdU or a scintillation counter for [3H]-thymidine) to quantify cell proliferation.
Signaling Pathways
The precise signaling pathways activated by this compound have not been detailed in the available literature. For TFX, studies have implicated the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway in its immunomodulatory effects.[10][11] The MAPK pathways (including ERK, p38, and JNK) are crucial in regulating cell proliferation, differentiation, and apoptosis.
The diagram below illustrates a plausible signaling cascade involving the MAPK pathway that could be activated by TFX in immune cells.
Caption: Plausible MAPK signaling pathway for TFX.
Conclusion
Both this compound and TFX-Thymomodulin are complex biological products derived from calf thymus with demonstrated or claimed immunomodulatory properties, particularly in the realm of T-cell biology. TFX-Thymomodulin has a longer history in the scientific literature, with more published data on its in vitro and in vivo effects. This compound is a more recently available commercial product with less independent characterization in the public domain.
For researchers and drug development professionals, the choice between these agents will depend on the specific experimental goals. TFX-Thymomodulin may be preferable for studies building on existing literature, while this compound offers an alternative for screening and discovery purposes. It is crucial to recognize the inherent variability of these biological extracts and the lack of direct comparative data. Any in-depth research program should include rigorous in-house characterization and validation of the chosen agent's biological activity. Further studies are warranted to elucidate the specific peptide components responsible for the observed effects and their precise mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thymic peptides for treatment of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymomodulin: biological properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview on immunological activity of calf thymus extract (TFX®) and its therapeutic benefits [jbrt.pl]
- 7. Pharmacological properties of the extract of thymus gland (Thymomodulin-TFX) and its effect on reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymomodulin: biological properties and clinical applications | Semantic Scholar [semanticscholar.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunoregulatory actions of calf thymus extract (TFX®) in vitro in relation to its effect on expression of mitogen activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Cytoprotective Effects of Thymus Peptide C and Met-enkephalin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic cytoprotective effects of Thymus Peptide C in combination with Met-enkephalin (B1676343), supported by experimental data. The information is intended to inform research and development in therapeutic peptides.
I. Comparative Analysis of Cytoprotective Effects
An in vivo study investigating the protective effects of Met-enkephalin, this compound, and their combination against ethanol-induced gastric lesions in rats demonstrated a significant synergistic interaction. The quantitative results from this study are summarized below.
| Treatment Group | Dosage | Mean Gastric Lesion Area (mm²) ± SEM | Percentage of Protection |
| Control (Saline) | - | 10.5 ± 2.3 | 0% |
| Met-enkephalin | 10 mg/kg | 4.7 ± 1.9 | 55.2% |
| This compound | 50 mg/kg | 3.5 ± 1.2 | 66.7% |
| Met-enkephalin + this compound | 10 mg/kg + 50 mg/kg | 1.2 ± 0.5 | 88.6% |
Data extracted from Stambuk et al., 2000, Croatica Chemica Acta.
The data clearly indicates that the combination of Met-enkephalin and this compound results in a significantly greater reduction in gastric lesion area compared to either peptide administered alone, demonstrating a potent synergistic effect.
II. Experimental Protocols
The following is a detailed methodology for the ethanol-induced gastric lesion model used to evaluate the cytoprotective effects of Met-enkephalin and this compound.
A. Animal Model
-
Species: Male Wistar rats
-
Weight: 200-250g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water ad libitum.
-
Acclimatization: Animals were acclimatized to laboratory conditions for at least one week prior to the experiment.
B. Induction of Gastric Lesions
-
Animals were fasted for 24 hours prior to the experiment, with free access to water.
-
Gastric lesions were induced by oral administration of 1 mL of 96% ethanol (B145695) per rat.
C. Treatment Administration
-
Animals were divided into four groups: Control, Met-enkephalin, this compound, and Met-enkephalin + this compound.
-
One hour prior to ethanol administration, the treatment groups received intraperitoneal (i.p.) injections of the following:
-
Control: 0.9% NaCl (saline)
-
Met-enkephalin: 10 mg/kg Met-enkephalin
-
This compound: 50 mg/kg this compound
-
Combination: 10 mg/kg Met-enkephalin and 50 mg/kg this compound.
-
D. Assessment of Gastric Lesions
-
One hour after ethanol administration, animals were euthanized by cervical dislocation.
-
Stomachs were immediately excised, opened along the greater curvature, and rinsed with saline.
-
The area of hemorrhagic gastric lesions was measured in mm².
III. Signaling Pathways
The synergistic effect of this compound and Met-enkephalin can be attributed to their distinct but complementary mechanisms of action on cellular signaling pathways.
A. Met-enkephalin Signaling Pathway
Met-enkephalin, an endogenous opioid peptide, exerts its effects primarily through the activation of delta (δ) and mu (μ) opioid receptors, which are G-protein coupled receptors (GPCRs).[1] This activation initiates a signaling cascade that ultimately leads to reduced neuronal excitability and cellular protection.
Caption: Met-enkephalin signaling pathway.
B. This compound Signaling Pathway
Thymus peptides, such as Thymosin Alpha 1 (a component of this compound), are known to modulate the immune system.[2] One of the key mechanisms is through the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR9, on immune cells like dendritic cells and macrophages. This interaction triggers downstream signaling cascades involving MyD88, NF-κB, and MAPK pathways, leading to the production of cytokines and enhanced immune responses.
References
Independent Validation of Thymic Peptides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the two most prominent thymic peptides, Thymosin Alpha 1 and Thymosin Beta 4. This document summarizes key experimental data, details common research protocols, and visualizes the primary signaling pathways to facilitate independent validation and further investigation.
While the term "Thymus Peptide C" is not commonly used in peer-reviewed literature, it likely refers to components of thymus extracts, of which Thymosin Alpha 1 (Tα1) and Thymosin Beta 4 (Tβ4) are the most well-characterized and scientifically validated constituents. This guide will focus on these two peptides, offering a comparative analysis of their biological functions and therapeutic potential. We also include a brief comparison with other immunomodulatory peptides.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on Thymosin Alpha 1 and Thymosin Beta 4, providing a basis for comparing their efficacy and typical dosages.
Table 1: Clinical Trial Data for Thymosin Alpha 1 (Thymalfasin)
| Indication | Dosage | Key Quantitative Outcomes | Reference |
| Chronic Hepatitis B | 1.6 mg subcutaneous injection twice a week for 24 weeks | 40.6% complete virological response (clearance of HBV DNA and HBeAg). | |
| Chronic Hepatitis B | 1.29/0.4 mg/body/day six times weekly for 2 weeks, then twice weekly for 22 weeks | Serum alanine (B10760859) transaminase (ALT) levels normalized in 42.9% of patients; complete disappearance of serum HBV DNA in 28.6% of patients. | |
| COVID-19 (non-severe) | 1.6 mg administered three times a week, every other day, or daily for at least 3-7 days | Significantly shorter SARS-CoV-2 RNA shedding duration (13 vs. 16 days) and hospital stay (14 vs. 18 days) compared to control. | |
| COVID-19 (severe with lymphocytopenia) | 10 mg subcutaneous injection once daily for at least 7 consecutive days | Reduced mortality and restoration of T-cell counts. | |
| Healthy Volunteers (Pharmacokinetics) | Single doses of 0.8, 1.6, 3.2, and 6.4 mg | Dose-proportional increase in Cmax (39, 63, 85, and 130 ng/mL) and AUC (124, 261, 314, and 679 ng/h/ml). |
Table 2: Preclinical and Clinical Trial Data for Thymosin Beta 4
| Study Type | Model/Indication | Dosage | Key Quantitative Outcomes | Reference |
| Preclinical (In Vitro) | Endothelial Cell Migration (Boyden Chamber Assay) | Not specified | 4- to 6-fold increase in migration of Human Umbilical Vein Endothelial Cells (HUVECs) compared to media alone. | |
| Preclinical (In Vivo) | Diabetic Mice | Not specified | Co-administration with streptozotocin (B1681764) blocked the initiation of insulitis and hyperglycemia. | |
| Clinical Trial (Phase 1) | Healthy Volunteers | Single intravenous doses of 42, 140, 420, or 1260 mg | Well-tolerated with no dose-limiting toxicities. Dose-proportional pharmacokinetic response. | |
| Clinical Trial (Phase 2) | Patients with pressure ulcers, stasis ulcers, and epidermolysis bullosa | Not specified | Accelerated rate of wound repair. |
Table 3: Normal Serum Levels of Thymosin Alpha 1 and Thymosin Beta 4
| Peptide | Normal Serum Levels (Mean ± SD) | Reference |
| Thymosin Alpha 1 | Males: 670 ± 163 pg/mlFemales: 652 ± 162 pg/ml | |
| Thymosin Beta 4 | Males: 974 ± 400 ng/mlFemales: 889 ± 345 ng/ml |
Comparison with Alternative Immunomodulatory Peptides
While Tα1 and Tβ4 are the most studied thymic peptides, other peptides also exhibit immunomodulatory properties.
Table 4: Comparison of Thymosin Alpha 1, Thymosin Beta 4, and LL-37
| Feature | Thymosin Alpha 1 | Thymosin Beta 4 | LL-37 |
| Primary Function | Immunomodulation, T-cell maturation and activation. | Tissue repair and regeneration, anti-inflammatory, actin sequestration. | Antimicrobial, immunomodulation, chemotaxis. |
| Mechanism of Action | Interacts with Toll-like receptors (TLRs) to activate downstream signaling (e.g., MAPK, NF-κB). | Binds to G-actin, regulating actin polymerization and cytoskeletal dynamics. | Direct antimicrobial activity, interacts with host cell receptors (e.g., FPRL-1) to modulate immune responses. |
| Key Biological Effects | Enhances cytokine production (IFN-γ, IL-2), increases NK cell activity. | Promotes angiogenesis, cell migration, and wound healing; reduces inflammation and apoptosis. | Broad-spectrum antimicrobial activity, chemoattractant for immune cells, neutralizes LPS. |
| Clinical Applications | Treatment of viral infections (Hepatitis B & C), certain cancers, and as an immune enhancer. | Investigated for wound healing, cardiac repair, and neurodegenerative diseases. | Potential for treating infections and inflammatory conditions. |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of published findings. Below are representative protocols for key in vitro assays used to characterize the biological activities of Thymosin Alpha 1 and Thymosin Beta 4.
Protocol 1: In Vitro T-Cell Proliferation Assay for Thymosin Alpha 1
Objective: To determine the effect of Thymosin Alpha 1 on the proliferation of human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Thymosin Alpha 1 (lyophilized powder, to be reconstituted).
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as a mitogen.
-
Cell proliferation reagent (e.g., BrdU or [³H]-thymidine).
-
96-well flat-bottom microplates.
Method:
-
Cell Preparation: Isolate PBMCs from healthy donor blood. Resuspend cells in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Treatment: Prepare serial dilutions of Thymosin Alpha 1 in complete medium. Add 50 µL of the Tα1 dilutions to the respective wells. Include a vehicle control (medium only).
-
Stimulation: Add 50 µL of a suboptimal concentration of PHA or anti-CD3/CD28 antibodies to stimulate T-cell proliferation.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Proliferation Measurement:
-
BrdU Assay: 18-24 hours before the end of incubation, add BrdU labeling solution to each well. At the end of the incubation, fix the cells, add the anti-BrdU antibody, and then the substrate solution. Measure the absorbance at the appropriate wavelength.
-
[³H]-thymidine Incorporation: 18 hours before the end of incubation, add 1 µCi of [³H]-thymidine to each well. At the end of the incubation, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the stimulation index as the ratio of the mean counts per minute (CPM) or absorbance of the treated wells to the mean of the control wells.
Protocol 2: In Vitro Endothelial Cell Migration (Boyden Chamber) Assay for Thymosin Beta 4
Objective: To quantify the chemotactic effect of Thymosin Beta 4 on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size).
-
Thymosin Beta 4.
-
Bovine Serum Albumin (BSA).
-
Calcein-AM or other fluorescent cell stain.
Method:
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Prior to the assay, starve the cells in serum-free medium for 4-6 hours.
-
Chemoattractant Preparation: Prepare various concentrations of Thymosin Beta 4 in serum-free medium containing 0.1% BSA. Add 600 µL of these solutions to the lower chambers of the Boyden apparatus. Use medium with 0.1% BSA as a negative control.
-
Cell Seeding: Resuspend the starved HUVECs in serum-free medium with 0.1% BSA to a concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or DAPI), or pre-label cells with Calcein-AM before seeding and quantify fluorescence after the assay.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope. If using a fluorescent stain, measure the fluorescence in a plate reader.
-
Data Analysis: Express the results as the average number of migrated cells per field or as a percentage of the control.
Signaling Pathways and Mechanisms of Action
The biological effects of Thymosin Alpha 1 and Thymosin Beta 4 are mediated by distinct signaling pathways. Understanding these pathways is essential for designing experiments to validate their mechanisms of action.
Thymosin Alpha 1 Signaling Pathway
Thymosin Alpha 1 primarily exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs) on immune cells, particularly dendritic cells and T-cells. This interaction triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the expression of genes involved in immune activation and inflammation.
Thymosin Alpha 1 signaling cascade.
Thymosin Beta 4 Mechanism of Action
The primary intracellular function of Thymosin Beta 4 is the regulation of actin dynamics. It is a major G-actin-sequestering protein, meaning it binds to actin monomers (G-actin) and prevents them from polymerizing into actin filaments (F-actin). This regulation of the actin cytoskeleton is crucial for cell migration, proliferation, and differentiation, which are fundamental processes in tissue repair and regeneration. Tβ4 can also be secreted and act on cell surface receptors, influencing pathways like PI3K/Akt.
Thymosin Beta 4 and actin dynamics.
A Note on PI3K/Akt Signaling in Tβ4 Function
Some research suggests that extracellular Tβ4 can activate the PI3K/Akt pathway, which is a crucial signaling cascade for cell survival, growth, and proliferation. This provides another layer to its mechanism of action in tissue repair.
PI3K/Akt pathway activated by Tβ4.
Safety Operating Guide
Navigating the Safe Disposal of Thymus Peptide C: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Thymus peptide C, a hormonal agent derived from the thymus glands of young calves, acts as a substitute for the physiological functions of the thymus and is used in various research applications.[1][2] Although its toxicological properties have not been fully investigated, it is imperative to treat it with due caution and handle its disposal systematically.[3]
This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The core principle is to always consult your institution's Environmental Health & Safety (EHS) department, as they provide specific protocols tailored to your location and facilities.[4][5]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, adherence to standard laboratory safety practices is critical. Treat this compound as a potentially hazardous chemical.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE as the primary barrier against accidental exposure. This includes:
-
Ventilation: When handling lyophilized powders, which can easily become airborne, work within a chemical fume hood or a biosafety cabinet to prevent inhalation.[4]
-
Designated Area: Confine all handling of the peptide to a specific, well-organized laboratory area to avoid cross-contamination.[4]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on whether the waste is in a liquid or solid form. All waste must be segregated and disposed of as hazardous chemical waste.[4]
Liquid Waste Disposal
Liquid waste includes unused peptide solutions, contaminated buffers, and the rinsate from empty containers.[5][6] Direct disposal of peptide solutions down the drain is strictly prohibited unless explicitly authorized by your institution's EHS department.[8][9]
Experimental Protocol for Liquid Waste Inactivation:
-
Select Inactivation Method: Choose a chemical degradation method suitable for peptides. Common methods include oxidation with sodium hypochlorite (B82951) or hydrolysis with a strong acid or base.[3][7]
-
Perform Inactivation:
-
In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[7]
-
Ensure sufficient contact time for complete deactivation. This can range from 30 minutes to over 24 hours, depending on the method.[3][7]
-
-
Neutralization: If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 after the inactivation period.[7]
-
Collection: Collect the treated waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Storage and Disposal: Store the container in a designated hazardous waste accumulation area and arrange for pickup by your institution’s certified hazardous waste management service.[6][7]
Solid Waste Disposal
Solid waste includes any items contaminated with this compound, such as empty vials, pipette tips, gloves, and absorbent paper.[6][7]
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[6][7]
-
Labeling: The container must be clearly marked as "Hazardous Chemical Waste" and list the contents.[5]
-
Storage: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area, away from general lab traffic.[6][7]
-
Disposal: Once the container is full or reaches the institutional time limit, arrange for collection through your EHS department.[4][6]
Biohazardous Waste Considerations:
If this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[6] This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines.[5][6]
Data Presentation: Chemical Decontamination Methods
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide waste.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | 0.5 - 1.0% final concentration for solutions.[7] | 30 - 60 minutes.[7] | A strong oxidizing agent effective for many peptides; may be corrosive.[5][7] |
| Hydrochloric Acid (HCl) | 1 M solution.[3] | Minimum 24 hours.[3] | Achieves peptide inactivation through acid hydrolysis; requires subsequent neutralization.[3] |
| Sodium Hydroxide (NaOH) | 1 M solution.[3] | Minimum 24 hours.[3] | Achieves peptide inactivation through base hydrolysis; requires subsequent neutralization.[3] |
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for the safe disposal of this compound.
Caption: Workflow for the proper disposal of liquid this compound waste.
Caption: Workflow for the proper disposal of solid this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 9. cosmicpeptides.com [cosmicpeptides.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
